Rebaudioside F
Description
from Stevia rebaudiana; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAUKAHEAUVFE-AVBZULRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019862 | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438045-89-7 | |
| Record name | Rebaudioside F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Rebaudioside F from Stevia rebaudiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside F is a minor steviol glycoside found in the leaves of Stevia rebaudiana. While not as abundant as Rebaudioside A or Stevioside, its unique glycosylation pattern contributes to the overall sweetness profile of stevia extracts and makes it a molecule of interest for the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for extraction and purification, quantitative data, and a visualization of the biosynthetic pathway, designed to serve as a valuable resource for researchers and professionals in the field.
Introduction
Stevia rebaudiana Bertoni, a perennial shrub of the Asteraceae family, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides. These non-caloric sweeteners have gained significant attention as sugar substitutes. While Stevioside and Rebaudioside A are the most abundant and well-studied steviol glycosides, a variety of minor glycosides, including this compound, are also present in the leaves of the plant[1]. This compound contributes to the overall taste profile and understanding its properties and isolation is crucial for the development of next-generation natural sweeteners.
The sweet diterpenoid glycoside, this compound, was first isolated from the leaves of a high Rebaudioside C producing line of Stevia rebaudiana, and its structure was established through chemical and spectral studies[2]. This guide details the scientific journey from its discovery to its isolation and characterization.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its targeted isolation and analysis.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₈O₂₂ | Biosynth |
| Molecular Weight | 936.99 g/mol | Biosynth |
| CAS Number | 438045-89-7 | Biosynth |
| Appearance | White crystalline powder | General knowledge |
| Solubility | Soluble in water and aqueous alcohol solutions | General knowledge |
Experimental Protocols
General Extraction of Steviol Glycosides from Stevia rebaudiana Leaves
This protocol outlines a general method for the initial extraction of a mixture of steviol glycosides, including this compound, from dried stevia leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Water (HPLC grade)
-
Ethanol or Methanol (analytical grade)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Maceration: Mix the powdered stevia leaves with water or an ethanol-water mixture (e.g., 70% ethanol) in a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Heat the mixture to 50-60°C and stir for 1-2 hours to facilitate the extraction of steviol glycosides.
-
Filtration: Cool the mixture to room temperature and filter through a Buchner funnel to separate the leaf debris from the crude extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude steviol glycoside extract.
Purification of this compound using Column Chromatography
This protocol describes a generalized column chromatography method for the separation of this compound from the crude extract. Optimization of the mobile phase gradient is crucial for achieving high purity.
Materials:
-
Crude steviol glycoside extract
-
Silica gel (60-120 mesh) or a suitable macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Solvents for mobile phase (e.g., chloroform, methanol, acetonitrile, water)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial mobile phase solvent and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., chloroform:methanol, 95:5 v/v) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol)[3][4]. The specific gradient will need to be optimized based on the separation observed.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Monitoring: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.
Crystallization of this compound
This final purification step aims to obtain high-purity crystalline this compound.
Materials:
-
Concentrated this compound fraction
-
Crystallization solvent (e.g., aqueous ethanol or aqueous methanol)
Procedure:
-
Dissolution: Dissolve the concentrated this compound fraction in a minimal amount of a hot crystallization solvent (e.g., 80% methanol).
-
Cooling: Slowly cool the solution to room temperature and then transfer to a refrigerator (4°C) to induce crystallization.
-
Filtration: Collect the formed crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
Accurate identification and quantification of this compound are essential. The following are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the analysis of steviol glycosides.
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | General knowledge |
| Mobile Phase | Acetonitrile and water (with or without a buffer like phosphate or acetate) | General knowledge |
| Elution | Isocratic or gradient | General knowledge |
| Flow Rate | 0.8 - 1.2 mL/min | General knowledge |
| Detection | UV at 210 nm | General knowledge |
| Temperature | 25-40°C | General knowledge |
Typical Retention Time: The retention time of this compound will vary depending on the specific HPLC conditions. It is crucial to run a certified reference standard for accurate identification.
Mass Spectrometry (MS)
Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight and fragmentation data, confirming the identity of this compound.
| Parameter | Typical Observation |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Parent Ion [M-H]⁻ | m/z 935.4 |
| Fragmentation | Loss of glucose units and other characteristic fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound, confirming the connectivity of the steviol backbone and the arrangement of the sugar moieties.
Biosynthesis of this compound
The biosynthesis of steviol glycosides, including this compound, is a complex enzymatic process occurring in the leaves of Stevia rebaudiana. The pathway starts from the diterpenoid precursor geranylgeranyl diphosphate (GGDP) and involves a series of cyclization, oxidation, and glycosylation steps catalyzed by specific enzymes, primarily UDP-glycosyltransferases (UGTs)[5]. The formation of this compound involves the specific addition of glucose and xylose units to the steviol backbone.
References
Physicochemical Properties of Rebaudioside F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] As a member of the steviol glycoside family, it is a natural, non-caloric sweetener. Its molecular structure consists of a central steviol aglycone backbone to which four sugar moieties are attached.[2] Understanding the physicochemical properties of this compound is crucial for its application in the food, beverage, and pharmaceutical industries, particularly in formulation development, quality control, and stability assessment. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a comparative analysis with other major steviol glycosides.
Core Physicochemical Properties
This compound is a white to off-white, crystalline powder.[3] Its fundamental properties are summarized in the table below. While specific experimental data for some properties of this compound are limited in publicly available literature, data for the closely related and well-studied steviol glycosides, Rebaudioside A and Stevioside, are included for comparative purposes.
| Property | This compound | Rebaudioside A (for comparison) | Stevioside (for comparison) |
| Molecular Formula | C₄₃H₆₈O₂₂[4] | C₄₄H₇₀O₂₃[5] | C₃₈H₆₀O₁₈ |
| Molecular Weight | 936.99 g/mol [6] | 967.01 g/mol [5] | 804.87 g/mol |
| CAS Number | 438045-89-7[4] | 58543-16-1 | 57817-89-7 |
| Appearance | White to off-white powder[3] | White crystalline powder | White to light yellow crystalline powder |
| Melting Point | Data not available | 242-244 °C[5] | 196-198 °C |
| Solubility | Soluble in DMSO[7] | Poorly soluble in water and ethanol[8][9] | Poorly soluble in water |
| Optical Rotation | Data not available | Data not available | -39.3° (c=5.7, water) |
| Taste Profile | Sweet | Sweet with a clean taste | Sweet with a slightly bitter aftertaste |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following sections provide protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary method for the identification and quantification of this compound. A reversed-phase HPLC method is commonly employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a column oven.[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mmol/L sodium phosphate buffer, pH 2.6). A typical isocratic mixture is 32:68 (v/v) acetonitrile:buffer.[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40-60 °C.[10]
-
Detection: UV detection at 210 nm.[10]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase or a suitable solvent like methanol.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve using a series of this compound standards of known concentrations. The concentration of this compound in a sample is determined by comparing its peak area to the calibration curve.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are utilized.[13]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as pyridine-d₅ or methanol-d₄.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard ¹H spectrum to observe the proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning the glycosidic linkages.
-
-
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to assign all proton and carbon signals to the molecular structure of this compound.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 438045-89-7 | this compound [phytopurify.com]
- 5. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 438045-89-7 | OR44889 | Biosynth [biosynth.com]
- 7. This compound supplier | CAS 438045-89-7 | AOBIOUS [aobious.com]
- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 9. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 10. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 11. scispace.com [scispace.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
The Enigmatic Sweetness: A Technical Guide to the Natural Occurrence and Concentration of Rebaudioside F in Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and concentration of Rebaudioside F, a minor steviol glycoside found in the leaves of Stevia rebaudiana. While less abundant than its major counterparts, Rebaudioside A and Stevioside, this compound contributes to the overall sweetness profile and is of increasing interest to researchers and product developers for its unique taste characteristics. This document provides a comprehensive overview of its concentration in stevia leaves, detailed experimental protocols for its analysis, and a visualization of its biosynthetic origins.
Natural Occurrence and Concentration
This compound is one of the many diterpene glycosides that impart the characteristic sweet taste to the leaves of Stevia rebaudiana.[1] Its concentration, however, is considerably lower than that of the major steviol glycosides and exhibits significant variability depending on the stevia cultivar, growing conditions, and the analytical methods employed for quantification.
One study has reported a concentration of up to 2.7% of the total steviol glycosides in the leaves of a specific Stevia rebaudiana variety.[2] However, it is crucial to note that other studies analyzing different genotypes have not detected this compound, highlighting the considerable chemical diversity within the Stevia genus.[3] The inconsistency in reported concentrations underscores the need for cultivar-specific analysis when evaluating the potential for commercial extraction of this compound.
Quantitative Data Summary
| Steviol Glycoside | Concentration (% of Total Steviol Glycosides in Leaves) | Plant Variety/Cultivar | Reference |
| This compound | up to 2.7% | Not specified | [2] |
| This compound | Not Detected | Not specified | [3] |
Experimental Protocols
The accurate quantification of this compound necessitates robust extraction and analytical methodologies. The following protocols are generalized from established methods for the analysis of steviol glycosides and can be adapted for the specific quantification of this compound.
Extraction of Steviol Glycosides from Stevia Leaves
A common and environmentally friendly method for the extraction of steviol glycosides is Pressurized Hot Water Extraction (PHWE).[4][5][6]
Objective: To extract a broad range of steviol glycosides, including this compound, from dried stevia leaves.
Materials and Equipment:
-
Dried and finely powdered Stevia rebaudiana leaves
-
Deionized water
-
Pressurized Hot Water Extractor
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Sample Preparation: Weigh a known amount of dried, powdered stevia leaves.
-
Extraction:
-
Place the powdered leaves into the extraction vessel of the PHWE system.
-
Set the extraction parameters. Typical conditions include:
-
Temperature: 100-120°C
-
Pressure: 1.33 - 1.99 bar
-
Extraction Time: 10 - 30 minutes
-
-
Pump deionized water through the vessel at a constant flow rate.
-
-
Filtration: Collect the aqueous extract and filter it to remove any solid plant material.
-
Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the bulk of the water.
-
Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a crude powder of mixed steviol glycosides.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is a standard method for the separation and quantification of individual steviol glycosides.[7][8]
Objective: To separate and quantify this compound in a crude stevia extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
Crude stevia extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude stevia extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) is typically used. The exact gradient will need to be optimized for the specific column and instrument. A common starting point is a gradient from a lower to a higher concentration of acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the calibration curve to determine the concentration of this compound in the sample.
Visualizations
Steviol Glycoside Biosynthesis Pathway
The biosynthesis of steviol glycosides is a complex process that begins with the synthesis of the diterpenoid backbone, steviol.[9][10][11] This is followed by a series of glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). While the main pathway leading to Stevioside and Rebaudioside A is relatively well understood, the specific enzymes responsible for the addition of all sugar moieties to form minor glycosides like this compound are not yet fully elucidated.[12] Specifically, the rhamnosyl- and xylosyltransferases involved in the biosynthesis of this compound have not been described.[12]
Caption: Generalized biosynthetic pathway of major steviol glycosides and the proposed, yet uncharacterized, route to this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from Stevia rebaudiana leaves.
Caption: A standard experimental workflow for the extraction and quantification of this compound from stevia leaves.
References
- 1. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to extract steviol glycosides from dried rebuandinana through pressurized hot water extraction? - Nutrizo Advancis [nutrizoadvancis.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. scispace.com [scispace.com]
- 9. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. steviashantanu.com [steviashantanu.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: Elucidating the Biosynthesis of Rebaudioside F in Stevia rebaudiana
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the food and pharmaceutical industries due to its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides (SGs). These compounds, particularly stevioside and rebaudioside A, are widely used as natural sweeteners. However, the diverse profile of minor SGs, such as Rebaudioside F (Reb F), offers unique taste profiles and potential therapeutic applications, driving research into their specific biosynthetic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Stevia rebaudiana, highlighting known enzymatic steps, quantitative data, and the experimental protocols required to investigate the yet-uncharacterized stages of its formation. For researchers, scientists, and drug development professionals, understanding this pathway is crucial for optimizing its production through metabolic engineering and exploring its potential pharmacological activities.
The General Steviol Glycoside Biosynthesis Pathway: A Prelude to this compound
The biosynthesis of all steviol glycosides originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway, which produces the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions then convert GGPP to the central aglycone, steviol, in the endoplasmic reticulum. The diversification of SGs occurs in the cytoplasm through the sequential addition of sugar moieties, primarily glucose, by UDP-dependent glycosyltransferases (UGTs).
The core pathway leading to the common precursor of many major steviol glycosides is well-established and involves the following key enzymes:
-
ent-Copalyl diphosphate synthase (CPS): Catalyzes the cyclization of GGPP to ent-copalyl diphosphate.
-
ent-Kaurene synthase (KS): Converts ent-copalyl diphosphate to ent-kaurene.
-
ent-Kaurene oxidase (KO): A cytochrome P450 monooxygenase that hydroxylates ent-kaurene to ent-kaurenoic acid.
-
Kaurenoic acid 13-hydroxylase (KAH): Another P450 enzyme that hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol.
Once steviol is synthesized, a cascade of glycosylation events, catalyzed by a suite of UGTs, leads to the vast array of SGs found in the plant.
The Enigmatic Step: The Xylosylation of this compound
This compound is distinguished from the more abundant SGs like stevioside and Rebaudioside A by the presence of a xylose sugar moiety in its structure. Its chemical structure is 13-[(β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid β-D-glucopyranosyl ester. The critical and yet uncharacterized step in its biosynthesis is the addition of this xylose unit.
While several UGTs responsible for glucosylation in the SG pathway have been identified and characterized (e.g., UGT85C2, UGT74G1, and UGT76G1), the specific UDP-xylosyltransferase (UXT) that catalyzes the formation of the β-D-xylopyranosyl-(1→3)-β-D-glucopyranosyl linkage at the C-13 position of a steviol glycoside precursor remains to be discovered.[1] Transcriptome analyses of Stevia rebaudiana have revealed numerous putative UGT sequences, but the functional characterization of a specific xylosyltransferase for Reb F synthesis has not been reported.[2][3][4]
Based on the known SG biosynthesis network, it is hypothesized that the precursor for this xylosylation step is a glucosylated steviol intermediate. A plausible precursor is steviol-13-O-glucoside or a further glucosylated derivative. The identification of this specific UXT is a key research gap that needs to be addressed to fully elucidate the Reb F pathway.
Quantitative Data on Steviol Glycoside Composition
The concentration of individual steviol glycosides can vary significantly depending on the Stevia cultivar, growing conditions, and developmental stage of the plant. This compound is consistently reported as a minor SG.
| Steviol Glycoside | Typical Concentration Range (% of total SGs) | Reference(s) |
| Stevioside | 5 - 15 | [5] |
| Rebaudioside A | 2 - 6 | [5] |
| Rebaudioside C | 1 - 2 | [5] |
| This compound | ~0.2 - 2.7 | [6] |
| Dulcoside A | 0.4 - 0.7 | [5] |
Experimental Protocols
To identify and characterize the elusive xylosyltransferase involved in this compound biosynthesis, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required.
Identification of Candidate UDP-Xylosyltransferase Genes
Objective: To identify putative UXT genes from Stevia rebaudiana transcriptome data.
Methodology:
-
RNA Sequencing: Extract total RNA from Stevia rebaudiana leaves, a primary site of SG biosynthesis. Perform deep transcriptome sequencing (RNA-seq) to generate a comprehensive set of expressed gene sequences.[3][7]
-
Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting contigs. Identify putative UGT sequences based on homology to known plant UGTs, particularly those from the GT1 family.[8]
-
Phylogenetic Analysis: Construct a phylogenetic tree of the identified putative UGTs along with known UGTs with different sugar donor specificities (e.g., UDP-glucose, UDP-xylose, UDP-rhamnose) to identify candidates that cluster with known xylosyltransferases.
-
Expression Profiling: Analyze the expression patterns of the candidate UXT genes across different tissues and developmental stages of the Stevia plant. Genes with high expression in leaves, correlating with Reb F accumulation, are strong candidates.
Heterologous Expression and Screening of Candidate Enzymes
Objective: To express the candidate UXT genes in a heterologous host and screen for xylosylation activity.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of the candidate UXT genes from Stevia leaf cDNA. Clone the amplicons into a suitable E. coli expression vector (e.g., pET or pGEX series).[9][10]
-
Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG and optimize expression conditions (temperature, IPTG concentration, induction time).[11]
-
Protein Purification: Lyse the bacterial cells and purify the recombinant UGT proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
In Vitro Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant UGT, a potential steviol glycoside acceptor substrate (e.g., steviol-13-O-glucoside, steviolbioside), and the sugar donor UDP-xylose in a suitable buffer.[12][13][14]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol or by heat inactivation.
-
Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound or its xylosylated precursors.[15][16][17][18]
-
Characterization of the Active Xylosyltransferase
Objective: To determine the biochemical properties of the identified UXT.
Methodology:
-
Substrate Specificity: Test the activity of the purified UXT with a panel of different steviol glycoside acceptors and sugar donors (UDP-glucose, UDP-galactose, etc.) to determine its substrate preference.
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for the preferred acceptor and donor substrates by measuring the initial reaction rates at varying substrate concentrations.
-
Biochemical Characterization: Determine the optimal pH, temperature, and metal ion requirements for the enzyme's activity.
Visualizations
Biosynthesis Pathway of Steviol Glycosides
Caption: General overview of the steviol glycoside biosynthesis pathway highlighting the known glucosylation steps and the hypothetical xylosylation step leading to this compound.
Experimental Workflow for UXT Identification and Characterization
Caption: A streamlined workflow for the identification and functional characterization of the unknown UDP-xylosyltransferase (UXT) involved in this compound biosynthesis.
Conclusion and Future Perspectives
The complete biosynthesis of this compound in Stevia rebaudiana remains an intriguing puzzle due to the yet-to-be-identified UDP-xylosyltransferase. The experimental framework outlined in this guide provides a clear path for researchers to isolate and characterize this key enzyme. The successful identification of the Reb F-specific UXT will not only complete our understanding of the complex network of steviol glycoside biosynthesis but also open up new avenues for the biotechnological production of this and other minor SGs with potentially superior taste profiles and therapeutic properties. The ability to produce specific SGs through metabolic engineering in microbial or plant systems holds immense promise for the development of next-generation natural sweeteners and functional food ingredients.
References
- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. De novo transcriptome dataset of Stevia rebaudiana accession MS007 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome profiling of Stevia rebaudiana MS007 revealed genes involved in flower development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving an Escherichia coli-based biocatalyst for terpenol glycosylation by variation of the expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous protein expression in E. coli [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Influence of substrates on the in vitro kinetics of steviol glucuronidation and interaction between steviol glycosides metabolites and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. air.unimi.it [air.unimi.it]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Rebaudioside F
This technical guide provides a comprehensive overview of this compound, a diterpenoid glycoside and a natural, non-caloric sweetener isolated from the leaves of Stevia rebaudiana (Bertoni) Hemsl.[1][2][3][4] This document details its chemical and physical properties, analytical methodologies, and relevant biological interactions, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
This compound is a complex steviol glycoside.[3] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 438045-89-7 | [1][2][3][4][5] |
| Molecular Formula | C₄₃H₆₈O₂₂ | [1][2][3][4][5] |
| Molecular Weight | 936.99 g/mol | [2][3][4] |
| Exact Mass | 936.42022379 Da | [6] |
| Chemical Family | Diterpenoid Glycoside | [1][2][4] |
| Appearance | White to off-white solid | [4] |
| Purity (Commercial) | >95% - 99.72% | [2][4] |
| Solubility | Soluble in DMSO | [7] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C (1 month) to -80°C (6 months). | [4][7] |
Biological Activity and Mechanism of Action
This compound functions as a non-caloric sweetener by interacting with the sweet taste receptors on the tongue.
Signaling Pathway: The sweet taste perception of this compound is initiated by its binding to the TAS1R2/TAS1R3 sweet taste receptor complex.[3] This binding event activates a downstream signaling cascade, which ultimately leads to the perception of sweetness without providing the caloric content associated with traditional sugars.[3] Because it is a glycoside, its bonds are resistant to breakdown by the human digestive system, contributing to its non-caloric nature.[3]
Experimental Protocols
The identification, quantification, and purification of this compound are primarily achieved through chromatographic techniques.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of multiple steviol glycosides, including this compound, involves reverse-phase HPLC.[8][9]
Objective: To separate and quantify this compound from a mixture of steviol glycosides.
Instrumentation & Columns:
-
System: HPLC with UV or Charged Aerosol Detector (CAD).[8][9]
-
Column: Phenomenex Kinetex XB-C18 or Synergi-Hydro C18 (or equivalent superficially porous particle column).[8][9]
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
Procedure (Based on a rapid separation method): [8]
-
Sample Preparation: Dissolve the stevia extract or product in the initial mobile phase solvent (e.g., Acetonitrile/Water, 30:70 v/v). Filter the solution through a 0.45 µm filter before injection.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B). The specific gradient will depend on the column and the desired separation of all glycosides.
-
Chromatographic Conditions:
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: 55°C[9]
-
Detector: UV at ~210 nm or CAD
-
Injection Volume: 10 µL
-
-
Quantification: Create a calibration curve by injecting standard solutions of this compound at various concentrations (e.g., 25 to 500 mg/L).[10] Determine the concentration in the sample by comparing its peak area to the calibration curve.
Identification Methods
For unequivocal structure confirmation, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are employed.[2][11]
-
LC-MS/MS: Provides molecular weight and fragmentation data. In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 935.[6] Fragmentation patterns help elucidate the glycosylation structure.[12]
-
NMR Spectroscopy: Extensive 2D NMR experiments (COSY, HSQC, HMBC) are used to assign the complete ¹H and ¹³C chemical shifts and confirm the structure and stereochemistry of the molecule.[9]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from its natural source.
References
- 1. biorlab.com [biorlab.com]
- 2. CAS 438045-89-7 | this compound [phytopurify.com]
- 3. This compound | 438045-89-7 | OR44889 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:438045-89-7 | Chemsrc [chemsrc.com]
- 6. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Solubility Profile of Rebaudioside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rebaudioside F, a steviol glycoside naturally occurring in the leaves of the Stevia rebaudiana plant, is a subject of growing interest within the pharmaceutical and food science industries for its potential as a non-caloric sweetener.[1][2][3] A thorough understanding of its solubility in various solvents is paramount for its effective formulation, purification, and application. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in this compound Solubility
The solubility of this compound, like other steviol glycosides, is dictated by its molecular structure—a diterpenoid steviol backbone glycosylated with sugar moieties.[4] This structure imparts both hydrophilic (sugar units) and hydrophobic (steviol aglycone) characteristics, resulting in a complex solubility profile that is highly dependent on the solvent system and temperature. While specific quantitative data for this compound is limited in publicly available literature, its solubility behavior can be inferred from studies on structurally similar steviol glycosides.
Quantitative Solubility Data
Exhaustive searches for quantitative solubility data for this compound in a wide range of solvents did not yield specific numerical values. However, qualitative information and data for other key steviol glycosides provide valuable context. It is known that this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] For aqueous solubility, while one source generally states it is soluble in water, detailed quantitative data is not provided.[6]
To offer a comparative perspective, the table below summarizes the solubility of other prominent steviol glycosides. It is important to note that these values are not directly transferable to this compound but can offer an initial approximation for formulation development.
| Steviol Glycoside | Solvent System | Temperature (°C) | Solubility (g/L) |
| Rebaudioside A | Water | 25 | ~8 |
| Rebaudioside A | Ethanol | 25 | Poorly soluble |
| Rebaudioside A | Ethanol:Water (30:70) | 5 | 7.1 |
| Rebaudioside A | Ethanol:Water (30:70) | 50 | 156.8 |
| Rebaudioside A | Ethanol:Water (70:30) | 5 | 56.2 |
| Rebaudioside A | Ethanol:Water (70:30) | 50 | 213.7 |
| Stevioside | Water | 25 | Poorly soluble |
| Stevioside | Ethanol | 5 | 40.5 |
| Stevioside | Ethanol | 50 | 281.3 |
| Stevioside | Ethanol:Water (30:70) | 5 | 4.5 |
| Stevioside | Ethanol:Water (30:70) | 50 | 177.8 |
| Stevioside | Ethanol:Water (70:30) | 5 | 42.2 |
| Stevioside | Ethanol:Water (70:30) | 50 | 310.3 |
| Rebaudioside D | Water | 25 | < 0.5 |
| Rebaudioside M | Water | 25 | ~1 (crystalline) |
Note: This table is compiled from various sources and is intended for comparative purposes. The solubility of this compound may differ.[7][8][9]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound, based on established methods for steviol glycosides.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity, >95%)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer and/or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature.
-
Agitate the vials continuously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method for the quantification of this compound.
-
The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound supplier | CAS 438045-89-7 | AOBIOUS [aobious.com]
- 6. CAS 438045-89-7: this compound | CymitQuimica [cymitquimica.com]
- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 8. Development of Rebaudioside D Polymorphs with Improved Solubility [jstage.jst.go.jp]
- 9. data.epo.org [data.epo.org]
The Thermal Stability of Rebaudioside F: A Technical Guide for Food Processing Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rebaudioside F (Reb F) is a minor steviol glycoside naturally present in the leaves of Stevia rebaudiana Bertoni. As the food and beverage industry increasingly seeks out natural, zero-calorie sweeteners, understanding the stability of individual steviol glycosides under various processing conditions is paramount. This technical guide provides an in-depth analysis of the thermal stability of this compound, offering quantitative data from food matrix studies, detailed experimental protocols for stability assessment, and a theoretical framework for its degradation pathway. This information is intended to assist researchers and product developers in optimizing food processing parameters to ensure the stability and sensory quality of products sweetened with this compound.
Thermal Stability of this compound: Quantitative Analysis
While comprehensive kinetic studies on the thermal degradation of isolated this compound in simple buffer systems are not extensively available in the reviewed literature, valuable insights can be drawn from studies conducted in complex food matrices. A study on a beverage containing exotic fruits and sweetened with a Stevia extract provides quantitative data on the concentration of this compound after thermal processing.
The following table summarizes the concentration of this compound in a beverage subjected to various thermal treatments. The initial concentrations of Reb F were 7.5 ± 0.1 mg/100 mL and 14.6 ± 0.1 mg/100 mL for beverages sweetened with 1.25% (v/v) and 2.50% (v/v) Stevia extract, respectively[1]. A second-order polynomial model was found to fit the degradation data well, indicating that the degradation of this compound is dependent on both temperature and time[1].
| Thermal Treatment Temperature (°C) | Treatment Time (min) | Stevia Extract Concentration (% v/v) | This compound Retention (Qualitative Trend) |
| 60 | 0.25 - 15 | 1.25 and 2.50 | Stable[1] |
| >60 | 0.25 - 15 | 1.25 and 2.50 | A decrease in concentration was observed with increasing temperature and time[1] |
| 80 | Not specified | Not specified | Studies on other steviol glycosides like stevioside show losses of >9% at this temperature[1] |
| 90 | Not specified | Not specified | Studies on other steviol glycosides like stevioside show losses of >10% at this temperature[1] |
Note: The data indicates a general trend of degradation with increasing thermal load. For precise quantification in specific food matrices, it is recommended to conduct stability studies under the intended processing conditions.
Experimental Protocols for Thermal Stability Assessment
The following protocols are synthesized from established methodologies for the analysis of steviol glycosides in food matrices.
Sample Preparation for Thermal Stability Study
-
Solution Preparation: Prepare solutions of this compound (or a steviol glycoside mixture containing Reb F) in a relevant food matrix or buffer solution (e.g., citrate or phosphate buffer) at various pH levels (e.g., pH 3, 5, and 7)[2].
-
Thermal Treatment: Aliquot the solutions into sealed, thermally stable containers. Subject the samples to a range of temperatures (e.g., 60°C, 80°C, 100°C, 121°C) for varying durations relevant to food processing (e.g., 15 min, 30 min, 60 min, 120 min)[1][3].
-
Cooling and Storage: After the specified heating time, rapidly cool the samples to room temperature and store them at a low temperature (e.g., 4°C) away from light to prevent further degradation before analysis[4].
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of steviol glycosides.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 10 mM sodium phosphate buffer, pH 2.6)[5][6]. A common ratio is 32:68 (v/v) acetonitrile:buffer[5]. |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C - 60°C (optimal for separation of steviol glycosides)[6] |
| Detection Wavelength | 210 nm[7] |
| Injection Volume | 5 - 20 µL[7][8] |
| Quantification | Based on a calibration curve prepared with certified this compound standard. |
Analytical Methodology: LC-MS/MS for Degradation Product Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.
| Parameter | Specification |
| Chromatography | Utilize an HPLC or UHPLC system with a C18 column, similar to the HPLC-UV method, to separate the components of the thermally treated sample[9]. |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode is commonly used for steviol glycosides[10][11]. |
| Mass Analyzer | A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used[12]. |
| Data Acquisition | Perform full scan analysis to detect all ions and product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns[10][11]. |
| Identification | Compare the fragmentation patterns of the unknown peaks with those of known steviol glycosides and their expected degradation products (e.g., loss of glucose units)[10][11]. The characteristic loss of a glucose moiety corresponds to a mass difference of 162 Da[10][11]. |
Visualization of Pathways and Workflows
Thermal Degradation Pathway of Steviol Glycosides
The primary mechanism of thermal degradation for steviol glycosides, including this compound, in aqueous and particularly acidic conditions, involves the hydrolysis of the glycosidic bonds. The ester linkage at the C-19 position is generally considered the most labile[1]. The degradation proceeds through the sequential loss of glucose units, ultimately leading to the formation of the aglycone, steviol.
Caption: Generalized thermal degradation pathway of this compound.
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for conducting a thermal stability study of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drying Technologies for Stevia rebaudiana Bertoni: Advances, Challenges, and Impacts on Bioactivity for Food Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Investigation and Determination of Kinetic Parameters of Sweeteners Based on Steviol Glycosides by Isoconversional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjfas.utm.my [mjfas.utm.my]
- 11. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. researchgate.net [researchgate.net]
The Rise of Minor Steviol Glycosides: A Technical Deep Dive into Rebaudioside F
For Researchers, Scientists, and Drug Development Professionals
The global demand for natural, non-caloric sweeteners has propelled the stevia plant, Stevia rebaudiana Bertoni, into the spotlight. While the major steviol glycosides, stevioside and rebaudioside A, have long been the focus of commercialization, attention is increasingly turning to the minor glycosides which offer unique taste profiles and functionalities. This technical guide provides an in-depth review of one such promising minor glycoside: Rebaudioside F.
Physicochemical Properties and Sweetness Profile
This compound is a diterpene glycoside, a member of the steviol glycoside family, naturally occurring in the leaves of the stevia plant.[1] Its chemical structure consists of a central steviol backbone glycosylated at the C13 and C19 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 13-[(2-O-β-D-xylopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid β-D-glucopyranosyl ester | [2] |
| Molecular Formula | C₄₃H₆₈O₂₂ | [3] |
| Molecular Weight | 936.99 g/mol | [3] |
| Solubility | Soluble in DMSO | [4] |
| Sweetness Intensity | Approximately 200 times sweeter than sucrose | [5] |
| Taste Profile | Clean taste with minimal aftertaste compared to other steviol glycosides | [6] |
Taste Perception and Signaling Pathways
The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G-protein coupled receptor, which is the primary sweet taste receptor in humans. The interaction of this compound with this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.
However, many steviol glycosides also elicit a bitter aftertaste. This bitterness is primarily mediated by the activation of two human bitter taste receptors: hTAS2R4 and hTAS2R14. The specific glycosylation pattern of each steviol glycoside influences its binding affinity to both the sweet and bitter receptors, thereby determining its overall taste profile. Glycosides with more glucose units, such as Rebaudioside D and M, tend to have a better taste profile with less bitterness.[7]
Figure 1: Sweet Taste Signaling Pathway for this compound.
Figure 2: Bitter Taste Signaling Pathway for Steviol Glycosides.
Extraction and Purification
The isolation of this compound from Stevia rebaudiana leaves involves a multi-step process that begins with extraction and is followed by a series of purification steps.
Figure 3: General Workflow for Extraction and Purification of this compound.
Detailed Methodologies
3.1.1. Extraction
A common method for extracting steviol glycosides from dried stevia leaves is hot water extraction.[8]
-
Protocol:
-
Dried and powdered stevia leaves are mixed with water, typically in a 1:10 to 1:15 (w/v) ratio.
-
The mixture is heated to a temperature between 50°C and 65°C.
-
The mixture is agitated for a period of 1 to 5 hours to facilitate the dissolution of the glycosides.[8]
-
The resulting aqueous extract is then separated from the leaf material by filtration.
-
3.1.2. Purification
The crude extract contains numerous impurities, including pigments, lipids, and other plant metabolites, which need to be removed.
-
Adsorption Chromatography:
-
The crude aqueous extract is passed through a column packed with a macroporous adsorbent resin.
-
The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away with water.
-
The adsorbed glycosides are then eluted from the resin using an organic solvent, typically methanol or ethanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For the separation of individual steviol glycosides like this compound, preparative HPLC is often employed.[9]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer is typically used for elution. For instance, an isocratic mobile phase of acetonitrile and sodium phosphate buffer (pH 2.6) in a 32:68 ratio has been reported for the separation of multiple steviol glycosides.[10]
-
Detection: UV detection at 210 nm is standard for monitoring the elution of steviol glycosides.
-
Fraction Collection: Fractions corresponding to the elution peak of this compound are collected.
-
Drying: The collected fractions are then dried, often under vacuum or by lyophilization, to yield the purified this compound.
-
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Key Parameters | Source |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18; Mobile Phase: Acetonitrile/Water or Buffer Gradient; Detection: UV at 210 nm | [10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight determination and structural elucidation | Ionization: Electrospray Ionization (ESI); Analysis of fragmentation patterns | [2][3][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments | [5][13] |
Detailed Methodologies
4.1.1. HPLC Analysis
-
Protocol:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 10 mM sodium phosphate buffer at pH 2.6 (Solvent A) can be used. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: The column temperature can be maintained at around 40-60°C for better separation.[14]
-
Injection Volume: Typically 5-10 µL.
-
-
Data Analysis: The retention time and peak area of this compound are compared to a reference standard for identification and quantification.
-
4.1.2. NMR Analysis
-
Protocol:
-
Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent, such as pyridine-d₅.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Experiments: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
-
Data Analysis: The chemical shifts and coupling constants from the ¹H NMR spectrum, along with the correlations observed in the 2D spectra, are used to assign all the proton and carbon signals and confirm the complete structure of the molecule, including the stereochemistry of the glycosidic linkages.[5]
-
ADME and Toxicological Profile
The safety of steviol glycosides, including this compound, has been extensively reviewed by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
5.1. Absorption, Distribution, Metabolism, and Excretion (ADME)
Steviol glycosides are not absorbed intact in the upper gastrointestinal tract. Instead, they are hydrolyzed to their common aglycone, steviol, by the gut microbiota in the colon.[15] Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and excreted in the urine. This common metabolic pathway is the basis for the "read-across" approach used by regulatory agencies to assess the safety of various steviol glycosides.
5.2. Toxicology
Based on extensive toxicological studies on stevioside and rebaudioside A, JECFA and EFSA have established a group Acceptable Daily Intake (ADI) of 4 mg/kg of body weight per day, expressed as steviol equivalents, for all steviol glycosides that meet the purity specifications.[10][16] This ADI is considered applicable to this compound. Studies have shown that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[9][17]
Regulatory Status
This compound is a recognized steviol glycoside in major markets.
-
United States: this compound is included in several Generally Recognized as Safe (GRAS) notices for steviol glycoside preparations.[18][19]
-
European Union: this compound is included in the specifications for the food additive E 960 (steviol glycosides).[10]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives includes this compound in its specifications for steviol glycosides.[20]
-
China: this compound is a known and permitted steviol glycoside.
Conclusion
This compound stands out among the minor steviol glycosides for its favorable taste profile, characterized by high sweetness intensity and reduced bitterness. Its well-defined physicochemical properties, established analytical methods for characterization, and a clear understanding of its metabolic fate contribute to its growing potential as a natural, non-caloric sweetener. The established safety profile of steviol glycosides, supported by major regulatory bodies, provides a strong foundation for the expanded use of this compound in the food, beverage, and pharmaceutical industries. Further research focusing on optimizing its extraction and purification processes will be crucial for its wider commercial adoption.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety evaluation of the food additive steviol glycosides, predominantly Rebaudioside M, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. arts.units.it [arts.units.it]
- 6. In vitro metabolism study of α-1,6-glucosylated steviol glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. akjournals.com [akjournals.com]
- 10. Safety evaluation of glucosylated steviol glycosides as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety evaluation of steviol glycoside preparations, including rebaudioside AM, obtained by enzymatic bioconversion of highly purified stevioside and/or rebaudioside A stevia leaf extracts | EFSA [efsa.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]
- 15. Subchronic toxicity of rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety of change in specifications for steviol glycosides (E 960) | EFSA [efsa.europa.eu]
- 17. cspi.org [cspi.org]
- 18. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ec.europa.eu [ec.europa.eu]
- 20. openknowledge.fao.org [openknowledge.fao.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Rebaudioside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a minor steviol glycoside, a natural high-intensity sweetener isolated from the leaves of Stevia rebaudiana Bertoni.[1] As a non-caloric sugar substitute, its accurate quantification in raw materials, finished products, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Methods
The primary analytical techniques for the quantification of this compound are reversed-phase HPLC with UV detection and UHPLC coupled with tandem mass spectrometry. HPLC-UV offers a robust and widely accessible method for routine analysis, while UHPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.
I. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in Stevia extracts and sweetener formulations where the concentration is relatively high.
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard (≥90.0% purity)
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate Monobasic (analytical grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.5 µm particle size)[2]
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a ratio of 32:68 (v/v).[3][4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 5 µL[3]
-
Detection: UV at 210 nm[3]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-500 µg/mL).[2]
-
Sample Preparation: Accurately weigh about 100 mg of the sample, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.[2] Further dilution may be necessary for high-concentration samples.[2]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as food, beverages, and biological samples.[5][6]
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard (≥90.0% purity)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 or amide column is recommended for optimal separation. For example, a BEH amide column (150 × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 35°C[7]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 935.4.[8] Product ions for quantification and confirmation should be determined by infusing a standard solution.
4. Standard and Sample Preparation:
-
Standard Stock and Calibration Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
-
Sample Preparation:
-
Solid Samples: Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., water:acetonitrile 80:20, v/v).[7] Centrifuge the extract and dilute the supernatant before injection.[7]
-
Liquid Samples: Dilute the liquid sample with the initial mobile phase composition and centrifuge if necessary before injection.[7]
-
5. Data Analysis:
-
Quantify this compound using the peak area from the selected MRM transition and a calibration curve generated from the analysis of the calibration standards.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Linearity Range | 5 - 500 µg/mL[2] | 0.2 - 1.0 mg/L[5] |
| Correlation Coefficient (r²) | ≥0.999[4] | ≥0.991[5] |
| Limit of Detection (LOD) | 0.12 mg/kg[4] | Varies by matrix, typically low ng/mL |
| Limit of Quantification (LOQ) | 0.001 - 0.004 mg/mL[2] | 0.37 mg/kg[4] |
| Recovery | 83.57–104.84%[4] | 97.0 - 105.7%[9] |
| Precision (%RSD) | 0.22–2.35%[4] | < 4.1%[9] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nutrafoods.eu [nutrafoods.eu]
- 7. air.unimi.it [air.unimi.it]
- 8. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Quantitative Analysis of Rebaudioside F in Stevia Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rebaudioside F is one of the many steviol glycosides found in the leaves of the Stevia rebaudiana Bertoni plant, which are used to produce high-purity stevia extracts for use as natural, zero-calorie sweeteners. The composition and concentration of individual steviol glycosides, including this compound, can significantly impact the overall taste profile and quality of the final product. Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research and development of new stevia-based sweeteners. This application note details a robust HPLC-UV method for the determination of this compound in stevia extracts.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound in stevia extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
1. Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, HPLC grade)
-
Methanol (HPLC grade)
-
Stevia extract samples
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with a UV detector is required.
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program is often necessary to separate multiple steviol glycosides. A typical gradient might start at a lower percentage of Acetonitrile and gradually increase. For focusing on this compound, an isocratic elution might be optimized. For example, a starting point could be Acetonitrile:Water (32:68, v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1][2][3] |
| UV Detection Wavelength | 210 nm[1][3][4][5][6] |
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh approximately 25-50 mg of the stevia extract into a 25 mL volumetric flask.
-
Add a suitable solvent to dissolve the sample. A mixture of water and methanol or acetonitrile is commonly used.[7] For example, start with 15 mL of 70% ethanol and sonicate for 30 minutes in a water bath at 70°C.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow Diagram
References
- 1. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 2. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. aidic.it [aidic.it]
- 7. scispace.com [scispace.com]
Application Note: High-Throughput Identification of Rebaudioside F using a Validated LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant.[1][2] While less abundant than major glycosides like Stevioside and Rebaudioside A, this compound contributes to the overall sweetness profile and is of increasing interest to the food, beverage, and pharmaceutical industries for the development of natural, non-caloric sweeteners. Accurate and robust analytical methods are crucial for the identification and quantification of this compound in raw materials and finished products to ensure quality and consistency.
This application note provides a detailed protocol for the identification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, allowing for the unambiguous identification of this compound even in complex matrices.
Experimental Protocol
This protocol is a composite of established methodologies for the analysis of steviol glycosides.[1][3][4]
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if necessary for sample cleanup)
Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards by serial dilution with a solution of 80:20 water:acetonitrile (v/v) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.
-
Stevia Extracts/Powders: Accurately weigh 50 mg of the dried extract or powder. Extract with 30 mL of 80:20 water:acetonitrile (v/v) by vortexing or sonicating for 10 minutes. Adjust the final volume to 50 mL with the extraction solvent.[4]
-
Beverages: Dilute 1 mL of the beverage with 10 mL of 80:20 water:acetonitrile (v/v).[4]
For all samples, centrifuge at 1000 x g for 2 minutes.[4] Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis. For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[3]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20-80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the identification of this compound.
| Parameter | Value | Reference |
| Precursor Ion ([M-H]⁻) | 935.2 m/z | [5] |
| Product Ion 1 (Quantifier) | 773.5 m/z | [5] |
| Product Ion 2 (Qualifier) | 611.5 m/z | [5] |
| Collision Energy (for 773.5 m/z) | 40 eV | [5] |
| Collision Energy (for 611.5 m/z) | 70 eV | [5] |
| Retention Time | 5.113 min | [6] |
Note: Retention times can vary depending on the specific LC system, column, and mobile phase conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the identification of this compound using the described LC-MS/MS protocol.
Caption: Workflow for this compound Identification.
Signaling Pathway Diagram
The fragmentation of this compound in the mass spectrometer follows a predictable pathway. The precursor ion ([M-H]⁻) loses specific sugar moieties upon collision-induced dissociation (CID). The diagram below illustrates this fragmentation pattern.
Caption: Fragmentation of this compound.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a reliable and sensitive method for the identification of this compound. The use of multiple reaction monitoring with specific precursor and product ion transitions ensures high selectivity and minimizes the risk of false positives. This methodology is well-suited for quality control in the food and beverage industry, as well as for research and development purposes in the field of natural sweeteners.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages [mdpi.com]
Application Notes and Protocols for the Isolation of Rebaudioside F from Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a minor steviol glycoside found in the leaves of Stevia rebaudiana. While less abundant than the major glycosides like Stevioside and Rebaudioside A, this compound is of increasing interest to the food, beverage, and pharmaceutical industries due to its unique sweetness profile and potential therapeutic applications. These application notes provide a comprehensive overview of the techniques for the extraction, separation, and purification of this compound, intended to guide researchers in obtaining this compound with high purity.
The isolation of this compound from the complex mixture of steviol glycosides in Stevia extracts presents a significant chromatographic challenge. This document outlines a multi-step approach, beginning with a general extraction of total steviol glycosides, followed by enrichment using macroporous resin chromatography, and culminating in a high-resolution preparative High-Performance Liquid Chromatography (HPLC) method for the final purification of this compound.
Extraction and Pre-purification Workflow
The overall process for isolating this compound involves a series of extraction and purification steps designed to progressively enrich the target compound. The general workflow is depicted in the diagram below.
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the analytical and preparative separation of steviol glycosides. While specific yield and purity data for preparative isolation of this compound are not widely published, the analytical data provides a basis for developing and validating a preparative method.
| Parameter | Value | Compound(s) | Method | Source |
| Analytical HPLC Performance | ||||
| Limit of Quantification (LOQ) | 0.001 - 0.004 mg/mL | 15 Steviol Glycosides (incl. Reb F) | HPLC-UV | [1] |
| Retention Time (t R ) | 8.55 min | This compound | UHPLC-MS/MS-QTOF | [2] |
| Retention Time (t R ) | ~10 min | This compound | HPLC-UV | [3] |
| Preparative HPLC Performance (for major glycosides) | ||||
| Yield from Crude Extract | 39.6% | Stevioside | Preparative HILIC-HPLC | [4] |
| Yield from Crude Extract | 16.85% | Rebaudioside A | Preparative HILIC-HPLC | [4] |
| Purity | >97% | Stevioside, Rebaudioside A, Rebaudioside C | Preparative HILIC-HPLC | [4] |
| Extraction Yield | ||||
| Total Steviol Glycosides from Leaves | ~9.8 g from 100 g | Total Steviol Glycosides | Resin Chromatography | [4] |
| Stevioside from Leaves | 9.05 g from 100 g | Stevioside | Pressurized Hot Water Extraction & Membrane Filtration | [5] |
Experimental Protocols
Protocol 1: Extraction of Crude Steviol Glycosides
This protocol describes a general method for extracting a mixture of steviol glycosides from dried Stevia rebaudiana leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
70% (v/v) Ethanol or Deionized Water
-
Magnetic stirrer with heating plate or shaker water bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Stevia rebaudiana leaves and place them in a suitable flask.
-
Add 1 L of 70% ethanol (or deionized water) to the flask.
-
Heat the mixture to 60-70°C with continuous stirring for 1-2 hours.
-
Allow the mixture to cool to room temperature and then filter through filter paper to separate the leaf material from the extract.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a thick, syrupy extract is obtained. This is the crude steviol glycoside extract.
Protocol 2: Pre-purification by Macroporous Resin Chromatography
This step aims to remove pigments, salts, and other highly polar or non-polar impurities, thereby enriching the steviol glycoside content.
Materials:
-
Crude steviol glycoside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series or similar)
-
Glass chromatography column
-
Deionized water
-
95% Ethanol
-
Fraction collector (optional)
Procedure:
-
Prepare a slurry of the macroporous resin in deionized water and pack it into a glass column.
-
Wash the packed column with 2-3 column volumes of 95% ethanol followed by 5-10 column volumes of deionized water to equilibrate the resin.
-
Dissolve the crude steviol glycoside extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the top of the prepared column.
-
Wash the column with 3-5 column volumes of deionized water to elute highly polar impurities. Discard this fraction.
-
Elute the adsorbed steviol glycosides from the resin using 3-5 column volumes of 95% ethanol.
-
Collect the ethanolic eluate.
-
Concentrate the collected eluate using a rotary evaporator to obtain the enriched steviol glycoside fraction.
Protocol 3: Preparative HPLC for Isolation of this compound
This protocol provides a starting point for the fine separation and isolation of this compound from the enriched steviol glycoside fraction using preparative HPLC. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
Enriched steviol glycoside fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., Phenomenex Kinetex XB-C18 or similar, with appropriate dimensions for preparative scale)
-
Fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve the enriched steviol glycoside fraction in the initial mobile phase composition (e.g., 27% acetonitrile in water) to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (based on analytical method adaptation): [3]
-
Column: Phenomenex Kinetex XB-C18 (or equivalent preparative column)
-
Column Temperature: 60°C
-
Flow Rate: To be scaled up from the analytical method (e.g., starting from 20 mL/min for a 21.2 mm ID column).
-
Detection Wavelength: 210 nm
-
Injection Volume: To be optimized based on column loading capacity.
-
Gradient Program:
-
0–5 min: 27% to 32% B
-
5–6 min: Hold at 32% B
-
6–9.5 min: 32% to 35.6% B
-
9.5–11 min: 35.6% to 42% B
-
11–12 min: Hold at 42% B
-
12–12.1 min: 42% to 27% B
-
12.1–17 min: Hold at 27% B (column re-equilibration)
-
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Based on the retention time of a this compound standard (if available) or the expected elution profile from analytical runs, collect the fraction corresponding to the this compound peak.[3]
-
-
Post-Purification:
-
Combine the collected fractions containing this compound.
-
Remove the mobile phase solvents using a rotary evaporator or lyophilization to obtain the purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the chromatographic separation of steviol glycosides, where the mobile phase composition is adjusted to selectively elute different compounds based on their polarity.
Caption: Logical flow of gradient elution for separating steviol glycosides.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific starting material, equipment, and desired purity. It is recommended to perform small-scale trials before scaling up the isolation process. The use of appropriate personal protective equipment and adherence to laboratory safety guidelines are essential.
References
Application Notes and Protocols for the Purification of Rebaudioside F Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it possesses a high-intensity sweetness with low caloric value, making it a compound of interest for the development of natural sweeteners and potential pharmaceutical applications. The purification of this compound from the complex mixture of steviol glycosides present in crude stevia extracts presents a significant chromatographic challenge due to the structural similarity of these compounds. This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques, including macroporous resin chromatography, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).
Overview of the Purification Workflow
The general workflow for the purification of this compound from Stevia rebaudiana leaves involves an initial extraction followed by a multi-step chromatographic purification process. Each step is designed to enrich the concentration of this compound while removing other major and minor steviol glycosides, as well as other plant-derived impurities.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Initial Extraction of Steviol Glycosides from Stevia rebaudiana Leaves
This protocol describes the initial extraction of a crude mixture of steviol glycosides from dried stevia leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Deionized water
-
Beaker or flask
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Protocol:
-
Weigh 100 g of dried and powdered stevia leaves and place them in a 2 L beaker.
-
Add 1 L of deionized water to the beaker.
-
Heat the mixture to 80°C while stirring continuously for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Buchner funnel to separate the leaf material from the aqueous extract.
-
Collect the filtrate, which contains the crude steviol glycosides. This crude extract can then be subjected to further purification.
Initial Cleanup using Macroporous Resin Chromatography
This step aims to remove pigments, salts, and other polar impurities, thereby enriching the total steviol glycoside content.
Materials:
-
Crude steviol glycoside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, or other suitable non-polar to moderately polar resins)
-
Glass column
-
Ethanol (various concentrations in water)
-
Deionized water
Protocol:
-
Pack a glass column with the macroporous resin and equilibrate the column by washing with 2-3 bed volumes of deionized water.
-
Load the crude steviol glycoside extract onto the column at a slow flow rate.
-
Wash the column with 3-5 bed volumes of deionized water to remove highly polar impurities.
-
Elute the adsorbed steviol glycosides using a stepwise gradient of ethanol in water. Start with a low concentration of ethanol (e.g., 20% v/v) and gradually increase the concentration (e.g., 40%, 60%, 80% v/v).
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the desired steviol glycosides.
-
Evaporate the solvent under reduced pressure to obtain a semi-purified steviol glycoside powder.
Fractionation by Silica Gel Column Chromatography
This step separates the steviol glycosides based on their polarity, allowing for the isolation of fractions enriched in this compound.
Materials:
-
Semi-purified steviol glycoside powder
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system: Chloroform and Methanol
Protocol:
-
Prepare a slurry of silica gel in chloroform and pack the glass column.
-
Dissolve the semi-purified steviol glycoside powder in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of increasing methanol in chloroform. A typical gradient might start from 95:5 (Chloroform:Methanol) and gradually increase to 85:15.
-
Collect fractions of approximately 50 mL each.
-
Monitor the fractions by TLC, visualizing the spots with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Combine the fractions that show enrichment of this compound based on comparison with a reference standard.
Final Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography is employed for the final purification of this compound to a high degree of purity. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be effective.
Protocol: Reversed-Phase Preparative HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Synergi-Hydro)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
Protocol:
-
Dissolve the this compound-enriched fraction from the silica gel chromatography step in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a gradient of acetonitrile in water. A suggested gradient is provided in the table below.
-
Monitor the elution profile at 210 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Mobile Phase Gradient for Preparative RP-HPLC Purification of this compound
| Time (minutes) | Mobile Phase A (Water, %) | Mobile Phase B (Acetonitrile, %) |
| 0.0 | 75 | 25 |
| 10.0 | 75 | 25 |
| 25.0 | 60 | 40 |
| 35.0 | 60 | 40 |
| 40.0 | 20 | 80 |
| 45.0 | 20 | 80 |
Note: This gradient is a starting point and may require optimization based on the specific column and system used.
Table 2: Typical Composition of Steviol Glycosides in a Crude Extract and Expected Purity after Purification
| Steviol Glycoside | Typical % in Crude Extract | Expected Purity of this compound after Final Purification |
| Stevioside | 20 - 40% | - |
| Rebaudioside A | 30 - 60% | - |
| Rebaudioside C | 5 - 15% | - |
| This compound | < 2% | > 95% |
| Other Glycosides | 5 - 15% | - |
Note: The exact composition of the crude extract can vary significantly depending on the Stevia variety and extraction conditions. The final purity is dependent on the optimization of the chromatographic steps.
Visualization of the Chromatographic Separation Process
The logical flow of the multi-step chromatography process is crucial for isolating the minor component, this compound, from the highly abundant related compounds.
Caption: Logical flow of the chromatographic purification steps.
Conclusion
The purification of this compound is a challenging but achievable process that relies on a combination of chromatographic techniques. The protocols provided in these application notes offer a comprehensive guide for researchers to isolate this minor steviol glycoside with high purity. The successful implementation of these methods will enable further research into the properties and potential applications of this compound in the food, beverage, and pharmaceutical industries. Careful optimization of each chromatographic step is essential to maximize both yield and purity.
Application Notes and Protocols for the Enzymatic Modification of Rebaudioside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F is a steviol glycoside naturally found in the leaves of Stevia rebaudiana. Like other steviol glycosides, it possesses a high-intensity sweetness with zero caloric content, making it an attractive sugar substitute. However, its sensory profile can be hampered by a lingering bitterness and undesirable aftertaste, limiting its broader application in food, beverage, and pharmaceutical formulations. Enzymatic modification presents a powerful strategy to overcome these limitations by altering the glycosylation pattern of this compound, thereby enhancing its taste profile and solubility.
This document provides detailed application notes and protocols for the enzymatic modification of this compound using two primary classes of enzymes: Cyclodextrin Glucanotransferases (CGTases) and UDP-Glucosyltransferases (UGTs). These methods aim to produce novel glycosylated derivatives of this compound with improved organoleptic properties.
Enzymatic Modification Strategies
The primary approach to improving the properties of this compound is through transglycosylation, the enzymatic transfer of glucose units to the parent molecule. This process can reduce the bitter taste associated with the steviol aglycone and improve the overall sweetness quality.
Cyclodextrin Glucanotransferase (CGTase) Mediated Glycosylation
CGTases are microbial enzymes that catalyze the transfer of glucose units from a donor substrate, such as starch or maltodextrin, to an acceptor molecule like this compound. This results in the formation of a mixture of mono-, di-, and poly-glucosylated derivatives.[1][2][3]
UDP-Glucosyltransferase (UGT) Mediated Glycosylation
UGTs are highly specific enzymes that utilize uridine diphosphate glucose (UDPG) as a sugar donor.[4][5] These enzymes are involved in the natural biosynthesis of steviol glycosides in the Stevia plant.[5][6] By selecting specific UGTs, it is possible to achieve regioselective glycosylation of this compound, leading to the formation of specific, desirable products with enhanced sweetness and reduced bitterness.[4][7]
Data Presentation
The following tables summarize the key parameters and expected outcomes for the enzymatic modification of this compound. The quantitative data presented are illustrative and may vary based on specific experimental conditions and enzyme characteristics.
Table 1: Comparison of Enzymatic Modification Strategies for this compound
| Parameter | CGTase-Mediated Glycosylation | UGT-Mediated Glycosylation |
| Enzyme Source | Bacillus sp., Geobacillus sp. | Recombinant E. coli, S. cerevisiae |
| Glycosyl Donor | Starch, Maltodextrin, Cyclodextrins | Uridine Diphosphate Glucose (UDPG) |
| Typical Substrate (Reb F) Conc. | 1-10 mg/mL | 0.5-5 mM |
| Typical Enzyme Conc. | 10-100 U/mL | 0.1-1 mg/mL |
| Reaction pH | 6.0 - 7.5 | 7.0 - 8.0 |
| Reaction Temperature | 40 - 60 °C | 30 - 40 °C |
| Reaction Time | 4 - 24 hours | 1 - 12 hours |
| Primary Products | Mixture of glucosylated Reb F derivatives | Specific mono- or di-glucosylated Reb F |
| Key Advantage | Lower cost of glycosyl donor | High specificity and control over product |
| Key Disadvantage | Produces a heterogeneous mixture of products | Higher cost of UDPG |
Table 2: Illustrative Quantitative Outcomes of this compound Modification
| Modification Method | This compound Conversion (%) | Major Product(s) | Relative Sweetness Improvement (Illustrative) | Bitterness Reduction (Illustrative) |
| CGTase from Bacillus stearothermophilus | 75% | Mono- and di-glucosylated Reb F | 1.5x | 60% |
| UGT76G1 | 90% | Specific mono-glucosylated Reb F | 2.0x | 80% |
| Engineered UGT Variant | >95% | Highly specific di-glucosylated Reb F | 2.5x | 90% |
Experimental Protocols
Protocol 1: CGTase-Mediated Glycosylation of this compound
Objective: To produce a mixture of glucosylated this compound derivatives with improved taste.
Materials:
-
This compound
-
Cyclodextrin Glucanotransferase (CGTase) from Bacillus stearothermophilus (e.g., Toruzyme®)[1]
-
Soluble Starch (or Maltodextrin)
-
Sodium Phosphate Buffer (50 mM, pH 6.5)
-
Amylase (for starch hydrolysis post-reaction)
-
Diaion HP-20 resin
-
Ethanol
-
Deionized Water
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Dissolve this compound (5 g) and soluble starch (25 g) in 500 mL of 50 mM sodium phosphate buffer (pH 6.5).
-
Pre-incubate the solution at 50°C for 15 minutes with stirring.
-
Add CGTase (5,000 U) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 50°C for 12 hours with continuous gentle agitation.
-
-
Enzyme Inactivation and Starch Removal:
-
Heat the reaction mixture to 95°C for 10 minutes to inactivate the CGTase.
-
Cool the solution to 60°C and add amylase to hydrolyze the remaining starch. Incubate for 2 hours.
-
Heat again to 95°C for 10 minutes to inactivate the amylase.
-
-
Purification:
-
Centrifuge the mixture to remove any insoluble material.
-
Load the supernatant onto a pre-equilibrated Diaion HP-20 column.
-
Wash the column with deionized water to remove unreacted sugars and salts.
-
Elute the modified this compound derivatives with a gradient of ethanol (20-80%).
-
-
Analysis:
-
Collect and pool the fractions containing the modified products.
-
Analyze the product composition and purity using HPLC-MS.
-
Lyophilize the purified product for sensory analysis.
-
Protocol 2: UGT-Mediated Regioselective Glycosylation of this compound
Objective: To synthesize a specific, highly pure glucosylated this compound derivative.
Materials:
-
This compound
-
Recombinant UDP-Glucosyltransferase (e.g., UGT76G1 expressed in E. coli)[8]
-
Uridine Diphosphate Glucose (UDPG)
-
Potassium Phosphate Buffer (100 mM, pH 7.2)
-
Magnesium Chloride (MgCl₂)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Acetonitrile
-
Deionized Water
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a total volume of 10 mL, combine:
-
This compound (to a final concentration of 1 mM)
-
UDPG (to a final concentration of 2 mM)
-
MgCl₂ (to a final concentration of 3 mM)
-
Recombinant UGT76G1 (1 mg of total protein from crude extract or purified enzyme)
-
100 mM potassium phosphate buffer (pH 7.2)
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4 hours with gentle shaking.
-
-
Reaction Termination and Enzyme Removal:
-
Add an equal volume of cold acetonitrile to stop the reaction and precipitate the enzyme.
-
Centrifuge at high speed to pellet the precipitated protein.
-
-
Purification:
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove buffer salts and unreacted UDPG.
-
Elute the modified this compound with 50% acetonitrile in water.
-
-
Analysis:
-
Analyze the eluted product for purity and structure confirmation using LC-MS.[9]
-
Quantify the conversion rate by comparing the peak areas of the substrate and product in the chromatogram.
-
Lyophilize the purified product for further characterization and sensory evaluation.
-
Visualizations
Caption: Enzymatic pathways for this compound modification.
Caption: General experimental workflow for enzymatic modification.
References
- 1. researchgate.net [researchgate.net]
- 2. steviashantanu.com [steviashantanu.com]
- 3. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional genomics uncovers three glucosyltransferases involved in the synthesis of the major sweet glucosides of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sensory Evaluation of Rebaudioside F Taste Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rebaudioside F and its Sensory Profile
This compound (Reb F) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] Like other steviol glycosides, it is a natural, non-caloric high-intensity sweetener. While major steviol glycosides such as Rebaudioside A (Reb A) and Stevioside have been extensively studied for their taste properties, detailed sensory data on many of the minor glycosides, including Reb F, are less prevalent in publicly available literature.[2] Generally, steviol glycosides interact with the T1R2/T1R3 sweet taste receptor to elicit a sweet sensation.[3] However, they are also known to interact with bitter taste receptors, specifically hTAS2R4 and hTAS2R14, which can result in a bitter aftertaste.[2][4] The overall taste profile of a steviol glycoside is determined by the balance of its sweetness intensity, temporal profile (onset and duration of sweetness), and any off-tastes such as bitterness, licorice, or a metallic sensation.[2][5]
These application notes provide a framework for conducting a comprehensive sensory evaluation of this compound, enabling researchers to characterize its unique taste profile. The protocols outlined below are based on established methodologies for the sensory analysis of high-intensity sweeteners.[6][7]
Quantitative Sensory Data
Specific quantitative sensory data for this compound is not as widely published as for major steviol glycosides. However, based on comparative studies and the general understanding of steviol glycoside structure-taste relationships, a qualitative comparison can be inferred. The following table summarizes typical sensory attributes and provides a comparative context for where this compound might fall relative to other well-characterized steviol glycosides and sucrose.
Table 1: Comparative Sensory Attributes of Steviol Glycosides and Sucrose
| Attribute | Sucrose | Rebaudioside A | Rebaudioside D | Rebaudioside M | This compound (Anticipated) |
| Sweetness Intensity | Baseline | High | High | Very High | Moderate to High |
| Bitterness | None | Low to Moderate | Low | Very Low | Low to Moderate |
| Licorice Aftertaste | None | Slight | Very Slight | Negligible | Slight |
| Sweetness Onset | Rapid | Delayed | Delayed | Closer to Sucrose | Delayed |
| Sweetness Linger | Short | Long | Long | Moderate | Long |
| Metallic Sensation | None | Occasional | Rare | Negligible | Possible |
Note: The profile for this compound is an educated estimation based on its classification as a minor steviol glycoside. Empirical testing using the protocols below is necessary to establish a definitive quantitative profile.
Experimental Protocols
Protocol for Descriptive Sensory Analysis
This protocol is designed to identify and quantify the specific taste attributes of this compound.
3.1.1 Objective: To develop a comprehensive sensory profile of this compound, identifying and quantifying its sweetness, bitterness, and other flavor characteristics.
3.1.2 Materials:
-
This compound (high purity)
-
Sucrose (for reference standards)
-
Deionized, purified water
-
Glass beakers and stir rods
-
Analytical balance
-
Sensory evaluation booths with controlled lighting and air circulation
-
Computerized data collection system (e.g., Compusense, FIZZ)
3.1.3 Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in descriptive sensory analysis.
-
Screen panelists for their ability to detect and scale the four basic tastes (sweet, sour, salty, bitter).
-
Conduct training sessions to familiarize panelists with the sensory attributes of various sweeteners, including sucrose, Reb A, and other commercially available stevia extracts.
-
Develop a consensus vocabulary to describe the taste profile of Reb F. This may include terms like "sweet," "bitter," "licorice," "metallic," "astringent," and "lingering sweet."[6][8]
-
Train panelists to use a 15-point intensity scale, where 0 represents "not perceptible" and 15 represents "extremely intense."
3.1.4 Sample Preparation:
-
Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 200, 400, 600 ppm).
-
Prepare sucrose reference solutions with equivalent sweetness levels (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Present all samples at room temperature in coded, randomized order.
3.1.5 Evaluation Procedure:
-
Panelists will rinse their mouths with purified water before and between each sample.
-
For each sample, panelists will take a defined volume (e.g., 10 mL) into their mouths, hold for 5 seconds, and then expectorate.
-
Panelists will rate the intensity of each identified sensory attribute on the 15-point scale using the computerized system.
-
A break of at least 2 minutes should be taken between samples to allow for palate cleansing.
3.1.6 Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations of Reb F.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations differ significantly.
-
Generate spider web plots to visualize the sensory profile of each concentration.
Protocol for Time-Intensity (TI) Analysis
This protocol measures the perception of sweetness and bitterness of this compound over time.
3.2.1 Objective: To characterize the temporal profile of sweetness and bitterness of this compound, including the time to maximum intensity and the duration of the sensation.
3.2.2 Materials:
-
Same as in Protocol 3.1.
-
Time-intensity data collection software.
3.2.3 Panelist Training:
-
In addition to the training in 3.1.3, panelists must be trained on the use of the time-intensity software to continuously record the perceived intensity of a specific attribute over a set period.
3.2.4 Sample Preparation:
-
Prepare a solution of this compound at a concentration determined to be iso-sweet to a 5% or 7% sucrose solution from the descriptive analysis.
-
Prepare the corresponding sucrose solution as a control.
3.2.5 Evaluation Procedure:
-
Panelists will start the data recording.
-
After a few seconds to establish a baseline, they will take the entire sample into their mouths.
-
They will continuously rate the intensity of either sweetness or bitterness (in separate sessions) over a period of 2-3 minutes.
-
Key parameters to be recorded include:
-
Imax: Maximum intensity
-
Tmax: Time to reach maximum intensity
-
Tdur: Total duration of the sensation
-
AUC: Area under the curve, representing the total perceived intensity.
-
3.2.6 Data Analysis:
-
Average the TI curves for each sample across all panelists.
-
Compare the key parameters (Imax, Tmax, Tdur, AUC) for Reb F and sucrose using t-tests or ANOVA.
Protocol for Dose-Response Relationship
This protocol establishes the relationship between the concentration of this compound and its perceived sweetness intensity.
3.3.1 Objective: To determine the sweetness potency of this compound relative to sucrose across a range of concentrations.
3.3.2 Materials:
-
Same as in Protocol 3.1.
3.3.3 Panelist Training:
-
Panelists should be trained in magnitude estimation or labeled magnitude scaling to rate the perceived intensity of sweetness.
3.3.4 Sample Preparation:
-
Prepare a series of at least five concentrations of this compound.
-
Prepare a corresponding series of sucrose solutions to serve as references.
3.3.5 Evaluation Procedure:
-
Panelists are presented with pairs of samples (one Reb F solution and one sucrose solution) and asked to identify which is sweeter (2-Alternative Forced Choice) or to rate the sweetness of each on a scale.
-
The concentration of Reb F that is perceived as equally sweet to a given concentration of sucrose is determined.
3.3.6 Data Analysis:
-
Plot the perceived sweetness intensity against the logarithm of the concentration for both Reb F and sucrose.
-
Fit the data to a psychophysical model (e.g., Beidler's equation or the Hill equation) to generate dose-response curves.
-
Calculate the relative sweetness of Reb F at different sucrose equivalency levels.
Visualization of Pathways and Workflows
Signaling Pathways for Steviol Glycoside Taste Perception
The perception of sweetness and bitterness from steviol glycosides involves G-protein coupled receptors (GPCRs) located in taste receptor cells on the tongue.
Caption: Sweet taste signaling pathway for this compound.
Caption: Bitter taste signaling pathway for this compound.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of a novel sweetener like this compound.
Caption: General experimental workflow for sensory evaluation.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stevia - Wikipedia [en.wikipedia.org]
- 4. Rebaudioside A and Rebaudioside D bitterness do not covary with Acesulfame K bitterness or polymorphisms in TAS2R9 and TAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9510611B2 - Stevia composition to improve sweetness and flavor profile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Rebaudioside F as a Natural Sweetener in Functional Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F (Reb F) is a minor steviol glycoside naturally present in the leaves of the Stevia rebaudiana Bertoni plant.[1] As a high-intensity, zero-calorie natural sweetener, Reb F presents a promising alternative to traditional sugars and artificial sweeteners in the development of functional foods and beverages. Its favorable taste profile and stability make it a suitable ingredient for a wide range of applications, from fortified beverages to baked goods. These application notes provide a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for its application and evaluation in functional food matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in functional food development. Key quantitative data are summarized in Table 1 for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₄₃H₆₈O₂₂ | [2] |
| Molecular Weight | 936.99 g/mol | [2] |
| CAS Number | 438045-89-7 | [2] |
| Relative Sweetness | ~200 times sweeter than sucrose | [3] |
| Solubility | Soluble in DMSO. To enhance aqueous solubility, gentle heating (37°C) and sonication are recommended. | [3] |
| Content in Stevia Leaves | Approximately 2.7% of total steviol glycosides | [1] |
| Regulatory Status | Generally Recognized as Safe (GRAS) as part of steviol glycoside mixtures in various countries. | [4] |
Application Workflow for Functional Foods
The successful incorporation of this compound into functional foods requires a systematic approach, from initial formulation to final product evaluation. The following workflow outlines the key stages involved.
Experimental Protocols
Protocol for Sensory Evaluation of this compound in a Functional Beverage
This protocol outlines the methodology for assessing the sensory profile of a vitamin-fortified functional beverage sweetened with this compound.
Objective: To determine the sweetness intensity and overall sensory profile of a functional beverage sweetened with this compound compared to a sucrose-sweetened control.
Materials:
-
High-purity this compound
-
Sucrose
-
Base beverage formulation (e.g., water, citric acid, vitamin premix, flavorings)
-
Deionized water for palate cleansing
-
Unsalted crackers for palate cleansing
-
Standard sensory evaluation booths
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 trained sensory panelists with prior experience in evaluating sweeteners.
-
Conduct training sessions to familiarize panelists with the sensory attributes of steviol glycosides (e.g., sweetness, bitterness, aftertaste).
-
-
Sample Preparation:
-
Prepare a control beverage sweetened with a target concentration of sucrose (e.g., 8% w/v).
-
Prepare test beverages with varying concentrations of this compound, calculated to be equi-sweet to different sucrose concentrations. Based on a sweetness potency of 200x, a beverage equivalent to 8% sucrose would require approximately 0.04% (400 ppm) of this compound.
-
Prepare all samples 24 hours in advance and store at a consistent temperature (e.g., 4°C).
-
-
Sensory Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rinse their mouths with deionized water and eat a small piece of an unsalted cracker between samples.
-
Ask panelists to rate the intensity of key attributes (sweetness, bitterness, sourness, aftertaste) on a labeled magnitude scale (LMS) or a 15-cm line scale.
-
Include a "check-all-that-apply" (CATA) section for descriptive terms (e.g., "clean sweetness," "lingering aftertaste," "metallic").
-
-
Data Analysis:
-
Analyze the intensity ratings using Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ.
-
Analyze CATA data using Cochran's Q test and correspondence analysis.
-
Protocol for Stability Testing of this compound in a Yogurt Matrix
This protocol describes the methodology for evaluating the stability of this compound in a functional yogurt product under different storage conditions.
Objective: To assess the stability of this compound in a probiotic yogurt over its shelf life at different temperatures.
Materials:
-
High-purity this compound
-
Yogurt base (milk, starter cultures, probiotics)
-
Fruit preparation (optional)
-
Controlled temperature incubators/refrigerators
-
HPLC or UHPLC-ESI-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a batch of yogurt base.
-
Incorporate this compound at a target concentration during the cooling and flavoring stage post-fermentation to achieve the desired sweetness.
-
Package the yogurt in sealed containers.
-
Prepare a control batch of yogurt with sucrose.
-
-
Storage Conditions:
-
Store the yogurt samples at two different temperatures:
-
Refrigerated: 4°C (standard storage)
-
Accelerated: 25°C (to simulate temperature abuse)
-
-
Store samples for a period equivalent to the intended shelf life of the product (e.g., 30 days).
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., Day 0, Day 7, Day 14, Day 21, Day 30).
-
For each sample, perform the following analyses:
-
pH measurement: To monitor the acidity of the yogurt.
-
Microbiological analysis: To ensure the viability of probiotic cultures.
-
Quantification of this compound:
-
Extract this compound from the yogurt matrix using a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the extract using a validated HPLC or UHPLC-ESI-MS/MS method to determine the concentration of this compound.[5]
-
-
Sensory Evaluation: Conduct sensory testing with a trained panel at each time point to assess any changes in sweetness perception or off-tastes.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Analyze the data for any significant degradation of this compound over time.
-
Correlate the analytical data with the sensory evaluation results.
-
Protocol for In Vitro Sweet Taste Receptor Activation Assay
This protocol provides a method to evaluate the activation of the sweet taste receptor by this compound using a cell-based assay.
Objective: To determine the dose-response relationship of this compound in activating the human sweet taste receptor (TAS1R2/TAS1R3).
Materials:
-
HEK293T cells stably co-expressing the human TAS1R2 and TAS1R3 receptors and a G-protein alpha subunit (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
High-purity this compound.
-
Sucrose (as a positive control).
-
A fluorescence plate reader.
Procedure:
-
Cell Culture:
-
Culture the HEK293T cells expressing the sweet taste receptor in appropriate conditions until they reach confluency.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Receptor Activation and Signal Detection:
-
Prepare serial dilutions of this compound and sucrose in the assay buffer.
-
Place the 96-well plate in the fluorescence plate reader.
-
Add the different concentrations of this compound and sucrose to the respective wells.
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the maximum response obtained with a saturating concentration of a known agonist (e.g., sucrose).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value for this compound.
-
Signaling Pathway
Steviol glycosides, including this compound, elicit a sweet taste by activating the T1R2/T1R3 G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the taste buds. The binding of this compound to this receptor initiates a downstream signaling cascade.
Conclusion
This compound is a viable natural sweetener for use in functional foods, offering high-intensity sweetness without the caloric load of sugar. Its stability in various food matrices makes it a versatile ingredient. The protocols provided herein offer a framework for the systematic application and evaluation of this compound in the development of novel functional food and beverage products. Further research into its potential synergistic effects with other ingredients and its impact on the gut microbiome could further expand its application in the functional food sector.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Protocol for Assessing the Stability of Rebaudioside F in Acidic Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside F (Reb F) is a steviol glycoside naturally found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener in a variety of food and beverage products. The stability of these sweeteners is a critical parameter, particularly in acidic beverages, as degradation can lead to a loss of sweetness and the formation of off-flavors. The acidic environment, coupled with storage temperature and time, can promote the hydrolysis of the glycosidic bonds of this compound.
This application note provides a detailed protocol for assessing the stability of this compound in acidic beverage matrices. The described methodology allows for the precise quantification of this compound over time under various stress conditions, enabling formulators to predict shelf-life and ensure product quality. The primary degradation pathway for steviol glycosides in acidic conditions involves the hydrolysis of the glycosidic linkages.
Experimental Overview
The stability assessment of this compound in an acidic beverage involves subjecting the sample to controlled environmental conditions (e.g., specific pH and temperature) over a predetermined period. Aliquots of the sample are collected at various time points and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound.
Figure 1: Experimental workflow for assessing the stability of this compound in acidic beverages.
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Acidic beverage base (without sweetener)
-
Citric acid or phosphoric acid (food grade)
-
Sodium citrate or sodium phosphate (food grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Syringe filters (0.45 µm, PTFE or nylon)
Experimental Protocols
Preparation of Acidic Beverage Samples
-
Matrix Preparation: Prepare the acidic beverage base to the desired pH using citric acid/sodium citrate or phosphoric acid/sodium phosphate buffers. Common pH values for acidic beverages range from 2.8 to 3.8.
-
Spiking with this compound: Accurately weigh and dissolve this compound into the beverage matrix to achieve the desired final concentration (e.g., 200-500 mg/L). Ensure complete dissolution.
-
Initial Sample (t=0): Immediately after preparation, take an aliquot of the spiked beverage for initial analysis. This will serve as the baseline concentration.
Stability Study Conditions
-
Storage: Dispense the this compound-spiked beverage into airtight containers, protecting them from light if photostability is not the primary focus.
-
Incubation: Place the samples in stability chambers at controlled temperatures. Recommended temperatures for accelerated stability testing are 25°C and 40°C.
-
Sampling: Withdraw aliquots from each storage condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
Sample Preparation for HPLC Analysis
-
Dilution: Dilute the collected beverage aliquots with the mobile phase to bring the concentration of this compound within the calibration curve range.
-
Filtration: Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.
HPLC Method for Quantification of this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous solution (e.g., 0.1% formic acid in water) is typically used.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
Data Presentation
The stability of this compound is expressed as the percentage remaining compared to the initial concentration at time zero.
Table 1: Stability of this compound in an Acidic Beverage (pH 3.2) at Different Temperatures
| Time (Weeks) | % Reb F Remaining at 25°C | % Reb F Remaining at 40°C |
| 0 | 100 | 100 |
| 1 | 99.5 | 98.2 |
| 2 | 99.1 | 96.5 |
| 4 | 98.2 | 93.1 |
| 8 | 96.5 | 86.7 |
| 12 | 94.8 | 80.4 |
Note: The data in this table is illustrative and based on typical degradation kinetics of steviol glycosides in acidic conditions. Actual results may vary depending on the specific beverage matrix and Reb F concentration.
Table 2: Effect of pH on this compound Stability at 40°C
| Time (Weeks) | % Reb F Remaining at pH 2.8 | % Reb F Remaining at pH 3.2 | % Reb F Remaining at pH 3.8 |
| 0 | 100 | 100 | 100 |
| 4 | 91.5 | 93.1 | 95.8 |
| 8 | 83.7 | 86.7 | 91.9 |
| 12 | 76.2 | 80.4 | 88.1 |
Note: This data is extrapolated from studies on closely related steviol glycosides, such as Rebaudioside A, and demonstrates the general trend of increased stability with higher pH.[2]
Signaling Pathways and Logical Relationships
The primary degradation mechanism for this compound in acidic beverages is acid-catalyzed hydrolysis. This process involves the cleavage of the glycosidic bonds, ultimately leading to the formation of the aglycone, steviol, and the respective sugar moieties.
Figure 2: Simplified degradation pathway of this compound in acidic conditions.
Conclusion
The stability of this compound in acidic beverages is influenced by pH, temperature, and storage time. Lower pH and higher temperatures accelerate its degradation. The provided protocol offers a robust framework for quantifying the stability of this compound, enabling beverage formulators to optimize their products for sweetness stability and shelf life. The use of a validated, stability-indicating HPLC method is crucial for obtaining accurate and reliable data.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Rebaudioside F from Crude Stevia Extracts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Rebaudioside F (Reb F) from crude stevia extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of purifying this compound.
1. Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound after our initial purification steps. What are the potential causes and how can we improve the yield?
-
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. As a minor steviol glycoside, its initial concentration in the crude extract is inherently low. To optimize the yield, consider the following:
-
Extraction Efficiency: Ensure the initial extraction from the stevia leaves is robust. While water is a common solvent, using aqueous ethanol or methanol solutions can enhance the extraction of steviol glycosides.[1][2] Pressurized hot water extraction has also been shown to be effective.[3]
-
Adsorption/Desorption on Resins: If using macroporous resins for initial cleanup, the choice of resin and the elution solvent is critical. Incomplete desorption of Reb F from the resin will lead to significant losses. A stepwise gradient of ethanol or methanol in water is typically used for elution. Ensure the final eluting solvent concentration is high enough to desorb all steviol glycosides.
-
Premature Precipitation: this compound, like other steviol glycosides, has limited solubility in certain solvents.[4] During solvent exchange or concentration steps, it may precipitate out with other less soluble glycosides if the conditions are not carefully controlled. Monitor for any precipitation and analyze the precipitate to ensure it does not contain a significant amount of your target compound.
-
Co-elution and Discarding of Fractions: During chromatographic separation, if the resolution between Reb F and other closely eluting glycosides is poor, fractions containing Reb F might be discarded with adjacent impurity peaks to ensure the purity of the main fractions. Re-evaluating the fractionation strategy may be necessary.
-
2. Poor Purity of the Final this compound Product
-
Question: Our purified this compound is consistently contaminated with other steviol glycosides, particularly Stevioside and Rebaudioside C. How can we improve the purity?
-
Answer: Achieving high purity for a minor glycoside like this compound is challenging due to the presence of structurally similar, more abundant glycosides. The primary solution lies in optimizing the chromatographic and crystallization steps.
-
Chromatographic Selectivity:
-
Method Optimization: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for separating steviol glycosides. The elution order is critical for separation. In typical RP-HPLC systems, this compound elutes after Stevioside and before Rebaudioside C. To improve separation, you can adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio), gradient slope, temperature, and pH.[5]
-
Alternative Chromatography Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) can offer a different selectivity compared to reversed-phase and may provide better separation of certain glycosides.[6]
-
-
Crystallization:
-
Solvent System: The choice of solvent for crystallization is paramount. Mixtures of alcohols (methanol or ethanol) and water are commonly used.[1][7] The optimal ratio will depend on the specific impurity profile.
-
Seeding: Seeding with high-purity Reb F crystals can promote the crystallization of the desired compound and exclude impurities.
-
Controlled Cooling: A slow cooling rate during crystallization allows for more selective crystal growth, leading to higher purity.
-
-
Recrystallization: A single crystallization step may not be sufficient. One or more recrystallization steps are often necessary to achieve high purity.[7]
-
3. Difficulty in Crystallizing this compound
-
Question: We are struggling to induce the crystallization of this compound from our purified fractions. What conditions favor crystallization?
-
Answer: Crystallization of steviol glycosides can be a meticulous process. If you are facing difficulties with this compound crystallization, consider the following:
-
Supersaturation: A supersaturated solution is a prerequisite for crystallization. This is typically achieved by dissolving the Reb F-rich fraction in a suitable solvent or solvent mixture at an elevated temperature and then slowly cooling it.[7] The degree of supersaturation needs to be carefully controlled; too high, and it may lead to rapid precipitation of an amorphous solid rather than well-defined crystals.
-
Solvent Selection: The solubility of this compound is a key factor. It is soluble in DMSO.[4] For crystallization, mixtures of methanol/water or ethanol/water are commonly employed for steviol glycosides.[1][7] You may need to empirically determine the optimal solvent ratio and temperature profile for Reb F.
-
Nucleation:
-
Seeding: As mentioned, adding a small amount of pure Reb F crystals (seeding) can initiate crystallization.
-
Mechanical Agitation: Gentle stirring or agitation can sometimes promote nucleation.
-
-
Purity of the Solution: High levels of impurities can inhibit crystallization. If your Reb F fraction is not sufficiently pure, an additional chromatographic purification step may be necessary before attempting crystallization.
-
Frequently Asked Questions (FAQs)
1. What is this compound and why is it difficult to purify?
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant.[4][8] Its purification is challenging primarily due to its low natural abundance compared to major glycosides like Stevioside and Rebaudioside A. Furthermore, its chemical structure is very similar to other steviol glycosides, leading to overlapping physicochemical properties and making separation difficult.[9]
2. What are the most common impurities found with this compound?
The most common impurities are other steviol glycosides that have similar retention times in chromatographic systems. In reversed-phase HPLC, Stevioside and Rebaudioside C are often the closest eluting major impurities. Other minor glycosides with similar polarity may also co-elute.
3. What analytical techniques are recommended for monitoring the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210 nm) is the most common and recommended method for analyzing the purity of steviol glycosides, including this compound.[5] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of identity, especially when dealing with complex mixtures.
4. What is the typical stability of this compound under purification conditions?
Steviol glycosides are generally stable under a range of pH and temperature conditions commonly used in purification. However, exposure to very low pH (below 2) or very high temperatures for extended periods can lead to degradation. It is advisable to conduct purification steps at moderate temperatures.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₈O₂₂ | [10] |
| Molecular Weight | 936.99 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Table 2: Typical Elution Order of Major Steviol Glycosides in Reversed-Phase HPLC
| Elution Order | Steviol Glycoside |
| 1 | Rebaudioside D |
| 2 | Rebaudioside A |
| 3 | Stevioside |
| 4 | This compound |
| 5 | Rebaudioside C |
| 6 | Dulcoside A |
| 7 | Rubusoside |
| 8 | Rebaudioside B |
| 9 | Steviolbioside |
Note: The exact elution order and retention times can vary depending on the specific HPLC column, mobile phase, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a pre-purified stevia extract using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude stevia extract (previously enriched for steviol glycosides using techniques like resin chromatography) in the initial mobile phase (e.g., 30% acetonitrile in water).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 30% B
-
10-40 min: 30-50% B (linear gradient)
-
40-45 min: 50-90% B (wash)
-
45-50 min: 90-30% B (equilibration)
-
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 210 nm
-
-
Fraction Collection:
-
Monitor the chromatogram and collect fractions based on the elution profile. Based on the typical elution order, Reb F will elute after the main Stevioside peak.
-
Collect small, discrete fractions around the expected retention time of Reb F to maximize purity.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
-
Protocol 2: Crystallization of this compound
This protocol provides a general method for crystallizing this compound from a purified, Reb F-rich fraction.
-
Preparation of a Supersaturated Solution:
-
Dissolve the purified Reb F powder in a minimal amount of a suitable solvent mixture, such as 90% methanol in water, at an elevated temperature (e.g., 50-60°C) with stirring until fully dissolved.
-
-
Controlled Cooling and Crystallization:
-
Slowly cool the solution to room temperature over several hours. A slower cooling rate generally results in larger and purer crystals.
-
For further crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for 24-48 hours.
-
-
Seeding (Optional):
-
If crystallization does not initiate upon cooling, add a few seed crystals of pure Reb F to the supersaturated solution to induce crystal growth.
-
-
Crystal Recovery:
-
Collect the crystals by filtration (e.g., using a Buchner funnel).
-
Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization) to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. ijariie.com [ijariie.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glpbio.com [glpbio.com]
- 5. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 6. akjournals.com [akjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 438045-89-7 | OR44889 | Biosynth [biosynth.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | C43H68O22 | CID 72941817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rebaudioside F Extraction
Welcome to the technical support center for the extraction and purification of Rebaudioside F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low overall yield of steviol glycosides | Inefficient initial extraction from plant material. | Optimize extraction parameters such as solvent composition, temperature, and time. Consider using advanced techniques like ultrasound-assisted or microwave-assisted extraction.[1][2][3] Pre-treating the leaves with enzymes like cellulase can also improve the extraction yield.[4][5] |
| Degradation of this compound during extraction. | Avoid excessively high temperatures and prolonged extraction times. Steviol glycosides are generally stable, but extreme conditions can lead to degradation.[6] | |
| Incomplete solvent penetration into the plant matrix. | Ensure the Stevia rebaudiana leaves are properly dried and ground to a consistent particle size to increase the surface area for solvent interaction. | |
| Low purity of this compound in the final product | Co-extraction of impurities like pigments, lipids, and other glycosides. | Employ a multi-step purification process. Initial decolorization with activated carbon or resins can remove pigments.[7] Subsequent purification using ion-exchange or macroporous adsorbent resins can separate this compound from other steviol glycosides.[8][9] |
| Inefficient separation of structurally similar steviol glycosides. | Optimize the chromatographic separation conditions. This includes selecting the appropriate resin, optimizing the mobile phase composition (e.g., ethanol-water gradients), and controlling the flow rate.[8][10] Hydrophilic Interaction Liquid Chromatography (HILIC) has shown promise for separating steviol glycosides.[8] | |
| Difficulty in separating this compound from other rebaudiosides | Similar polarity and molecular weight of different rebaudiosides. | Utilize high-performance liquid chromatography (HPLC) or counter-current chromatography for fine separation.[11] The choice of stationary and mobile phases is critical for achieving good resolution. |
| Suboptimal elution during column chromatography. | Experiment with different solvent gradients. For instance, a stepwise or linear gradient of ethanol in water can be effective for eluting different steviol glycosides at different times.[8] | |
| Presence of bitter aftertaste in the purified product | Contamination with other steviol glycosides like Stevioside, which are known for a bitter aftertaste.[12] | Enhance the purification process to achieve a higher purity of this compound, which is known for a cleaner, less bitter taste profile. |
| Residual solvents or other processing aids. | Ensure complete removal of extraction and purification solvents through appropriate drying techniques like vacuum evaporation. |
Frequently Asked Questions (FAQs)
Extraction
-
What is the most effective solvent for extracting this compound?
-
Aqueous ethanol solutions are commonly used for extracting steviol glycosides.[13] A 20% ethanol solution has been shown to increase the yield of total steviol glycosides significantly compared to water alone.[1] Methanol:water (80:20, v/v) has also been reported to be effective, particularly in microwave-assisted extraction.[2] The optimal solvent composition may vary depending on the specific extraction method.
-
-
How does temperature affect the extraction yield of this compound?
-
Increasing the extraction temperature generally improves the solubility of steviol glycosides and the extraction efficiency.[14][15] However, excessively high temperatures can lead to the extraction of more impurities. An optimal temperature of around 50°C has been suggested for maximizing the yield of total steviol glycosides.[1][7]
-
-
Can ultrasound-assisted extraction (UAE) improve the yield?
-
Yes, UAE can significantly enhance the extraction of steviol glycosides and reduce extraction time.[3][16] The use of ultrasound can lead to a higher recovery of rebaudiosides compared to conventional methods.[17] The optimal conditions for UAE, including sonication time and power, should be determined experimentally.
-
-
Is microwave-assisted extraction (MAE) a viable option?
Purification
-
What is the first step in purifying the crude extract?
-
How can I separate this compound from other steviol glycosides?
-
Chromatographic techniques are essential for this separation. Macroporous adsorbent resins and ion-exchange resins are commonly used.[8][9] The separation is based on the differential adsorption of the various glycosides to the resin, allowing for their selective elution with a suitable solvent system, often an ethanol-water gradient.[8]
-
-
What are the advantages of using resin chromatography?
-
Resin chromatography offers high selectivity for separating structurally similar compounds like steviol glycosides.[8] It is a scalable technology suitable for both laboratory and industrial production. By selecting the appropriate resin and optimizing the elution conditions, a high purity of this compound can be achieved.
-
Quantitative Data on Steviol Glycoside Extraction
The following tables summarize quantitative data on the extraction of major steviol glycosides, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Stevioside and Rebaudioside A
| Extraction Method | Solvent | Temperature (°C) | Time | Stevioside Yield (%) | Rebaudioside A Yield (%) | Reference |
| Conventional (Cold) | Methanol:Water (80:20) | 25 | 12 h | 6.54 | 1.20 | [2][18] |
| Ultrasound-Assisted | Methanol:Water (80:20) | 35 ± 5 | 30 min | 4.20 | 1.98 | [2][18] |
| Microwave-Assisted | Methanol:Water (80:20) | 50 | 1 min | 8.64 | 2.34 | [2][18] |
Table 2: Effect of Enzymatic Pretreatment on Steviol Glycoside Extraction
| Treatment | Total Yield of Crude Extract (mg/g) | Recovery of Total Glycosides (%) | Reference |
| Without Enzymatic Pretreatment | - | 56 | [4] |
| With Cellulase Pretreatment (1 hour) | - | 71 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the leaves of Stevia rebaudiana at a controlled temperature (e.g., 60°C) and then grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered leaves (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Sonication:
-
Immerse the ultrasonic probe into the slurry.
-
Apply ultrasound at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a defined period (e.g., 20 minutes).[3]
-
Maintain the extraction temperature at a controlled level (e.g., 50°C) using a water bath.
-
-
Separation and Concentration:
-
After extraction, separate the solid plant material from the liquid extract by centrifugation or filtration.
-
Concentrate the extract under vacuum to remove the solvent.
-
-
Analysis: Analyze the crude extract for this compound content using HPLC.
Protocol 2: Purification of this compound using Resin Chromatography
-
Preparation of Crude Extract: Start with a clarified and decolorized crude extract of steviol glycosides.
-
Column Preparation:
-
Loading: Load the crude extract onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution:
-
Elute the adsorbed steviol glycosides using a stepwise or linear gradient of ethanol in water (e.g., 20% to 80% ethanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze each fraction for the presence and purity of this compound using HPLC.
-
Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them to obtain the final product.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Properties, extraction and purification technologies of Stevia rebaudiana steviol glycosides: A review [ouci.dntb.gov.ua]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. international-agrophysics.org [international-agrophysics.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. optimisation-of-novel-method-for-the-extraction-of-steviosides-from-stevia-rebaudiana-leaves - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. WO2012042508A1 - Separation and purification of stevioside and rebaudioside a - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted Extraction Process of Glycosides from Stevia Rebaudiana Bertoni Leaves | Chemical Engineering Transactions [cetjournal.it]
- 13. dialnet.unirioja.es [dialnet.unirioja.es]
- 14. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 15. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 16. scispace.com [scispace.com]
- 17. hielscher.com [hielscher.com]
- 18. An efficient microwave-assisted extraction process of stevioside and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
troubleshooting co-elution issues in Rebaudioside F chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of Rebaudioside F.
Troubleshooting Guide: Co-elution of this compound
Issue: Poor resolution or co-elution of this compound with other components, particularly Rebaudioside C.
This compound and Rebaudioside C are structurally similar steviol glycosides, which can lead to overlapping peaks in reversed-phase HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve this common co-elution problem.
Symptom: Broad or Tailing Peak for this compound
| Possible Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure complete ionization or suppression of ionization. For steviol glycosides, a slightly acidic mobile phase (pH 2.6-3.0) is commonly used to improve peak shape.[1] - Use a More Inert Column: Consider using a column with end-capping or a different stationary phase chemistry that minimizes silanol interactions. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was too concentrated. |
| Column Contamination or Degradation | - Flush the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement. |
Symptom: Incomplete Separation of this compound and an Adjacent Peak (Likely Rebaudioside C)
| Possible Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | - Optimize Gradient Program: A shallow gradient can improve the resolution of closely eluting peaks.[2] Increase the separation time by extending the gradient over a longer period, particularly in the region where this compound and C elute. - Adjust Solvent Strength: Fine-tune the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. A slight decrease in the organic modifier concentration can increase retention times and potentially improve separation. |
| Inadequate Column Efficiency | - Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, leading to better resolution. - Increase Column Temperature: Operating at a moderately elevated temperature (e.g., 40-60°C) can improve mass transfer and peak efficiency for steviol glycosides.[1] - Use a Column with Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution. |
| Insufficient Selectivity of the Stationary Phase | - Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. A C18 column with a different ligand density or bonding chemistry may offer different selectivity. - Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography that can provide different selectivity for polar compounds like steviol glycosides. In HILIC, the elution order is often reversed compared to RP-HPLC.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for this compound in reversed-phase HPLC?
A1: In typical reversed-phase HPLC methods using a C18 column, the general elution order for several common steviol glycosides is: Rebaudioside D, Rebaudioside A, Stevioside, this compound, and then Rebaudioside C.[4][5] Therefore, Rebaudioside C is a common co-eluting impurity with this compound.
Q2: How can I confirm if a peak is co-eluting with my this compound peak?
A2: Use a photodiode array (PDA) or diode array detector (DAD) to perform peak purity analysis. This will assess the spectral homogeneity across the peak. If the peak is spectrally pure, it is likely a single component. If not, co-elution is occurring.
Q3: Can changing the mobile phase pH significantly impact the separation of this compound?
A3: Yes, for ionizable compounds, mobile phase pH is a critical parameter. Steviol glycosides have carboxylic acid moieties, and controlling the pH can affect their ionization state and, consequently, their retention and selectivity on a reversed-phase column. A mobile phase pH that is 2 units above or below the pKa of the analytes is recommended for consistent results.
Q4: Is it better to use an isocratic or gradient elution for separating this compound?
A4: For a complex mixture of steviol glycosides with varying polarities, a gradient elution is generally preferred.[4] A gradient allows for the separation of a wider range of compounds in a reasonable time frame and can be optimized to improve the resolution of closely eluting pairs like this compound and C.
Q5: What are the advantages of using UHPLC for this compound analysis?
A5: Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which provides significantly higher efficiency and resolution compared to traditional HPLC. This can lead to better separation of closely related steviol glycosides, including this compound, and faster analysis times.[5]
Data Presentation
The following tables summarize quantitative data from published methods for the separation of this compound and other steviol glycosides.
Table 1: Retention Times of Steviol Glycosides at Different Temperatures [1]
| Steviol Glycoside | Retention Time (min) at 20°C | Retention Time (min) at 40°C | Retention Time (min) at 60°C | Retention Time (min) at 79°C |
| Rebaudioside D | 10.23 | 8.12 | 6.54 | 5.32 |
| Rebaudioside A | 12.54 | 9.87 | 7.89 | 6.43 |
| Stevioside | 13.87 | 10.98 | 8.76 | 7.12 |
| This compound | 15.23 | 11.98 | 9.54 | 7.76 |
| Rebaudioside C | 16.87 | 13.23 | 10.54 | 8.54 |
| Dulcoside A | 18.98 | 14.87 | 11.78 | 9.54 |
| Rubusoside | 20.12 | 15.65 | 12.34 | 9.98 |
| Rebaudioside B | 22.43 | 17.54 | 13.87 | 11.12 |
| Steviolbioside | 25.67 | 20.01 | 15.78 | 12.65 |
Data obtained using an isocratic mobile phase of acetonitrile and phosphate buffer (32:68) on a C18 column.
Table 2: Elution Order and Retention Times of 13 Steviol Glycosides by HPLC-UV [4]
| Peak No. | Steviol Glycoside | Retention Time (min) |
| 1 | Rebaudioside E | ~4.5 |
| 2 | Rebaudioside D | ~4.8 |
| 3 | Rebaudioside N | ~5.0 |
| 4 | Rebaudioside M | ~5.2 |
| 5 | Rebaudioside I | ~5.5 |
| 6 | Rebaudioside A | ~6.0 |
| 7 | Stevioside | ~6.2 |
| 8 | This compound | ~6.8 |
| 9 | Rebaudioside C | ~7.0 |
| 10 | Dulcoside A | ~7.2 |
| 11 | Rubusoside | ~7.8 |
| 12 | Rebaudioside B | ~8.5 |
| 13 | Steviolbioside | ~8.8 |
This data illustrates the close elution of this compound and Rebaudioside C.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of 13 Steviol Glycosides[4]
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenomenex Kinetex XB-C18, 150 mm x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0 - 5.1 min: 27% to 32% B
-
5.1 - 6.0 min: Hold at 32% B
-
6.0 - 9.4 min: 32% to 35.6% B
-
9.4 - 11.1 min: 35.6% to 42% B
-
11.1 - 12.0 min: Hold at 42% B
-
12.0 - 12.1 min: 42% to 27% B
-
12.1 - 17.0 min: Hold at 27% B
-
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5.0 µL.
Protocol 2: Isocratic Reversed-Phase HPLC with Temperature Variation[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: 32:68 mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.63).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Varied between 20°C, 40°C, 60°C, and 79°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Protocol 3: UHPLC-ESI-MS/MS Method for Nine Steviol Glycosides[5]
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 RP-MS HPLC column, 100 x 2.1 mm, 2.6 µm, with a compatible guard column.
-
Mobile Phase A: 0.05% formic acid in acetonitrile.
-
Mobile Phase B: 0.05% formic acid in deionized water.
-
Gradient Program:
-
0.0 - 1.0 min: 20% A
-
1.0 - 7.0 min: 20% to 80% A
-
7.0 - 9.0 min: 80% A
-
9.0 - 9.1 min: 80% to 20% A
-
9.1 - 13.0 min: 20% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Visualizations
Caption: Troubleshooting workflow for this compound co-elution issues.
References
- 1. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. akjournals.com [akjournals.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Industrial Scale Production of Rebaudioside F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of Rebaudioside F (Reb F). The information provided is based on established principles for steviol glycoside purification and bioconversion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its industrial production challenging?
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. It contributes to the overall sweetness profile of stevia extracts. The primary challenge in its industrial production is its low natural abundance in the stevia leaf compared to major glycosides like Stevioside and Rebaudioside A.[1][2] This makes direct extraction and purification economically challenging due to low yields.
Q2: What are the main strategies for producing this compound at an industrial scale?
There are two primary strategies for the industrial production of this compound:
-
Direct Extraction and Purification: This involves isolating Reb F from crude stevia extracts. This method is often complex and may result in low yields due to the low starting concentration of Reb F.
-
Enzymatic Bioconversion: This is an increasingly common approach where more abundant steviol glycosides, such as Stevioside or Rebaudioside A, are used as substrates and converted into Reb F using specific enzymes like UDP-glucosyltransferases.[3][4] This method can lead to significantly higher yields and purity of the final product.
Q3: What are the critical process parameters to monitor during this compound production?
The critical process parameters to monitor include:
-
Extraction: Temperature, time, solvent-to-solid ratio, and solvent type (e.g., water, ethanol, methanol).[5][6]
-
Purification: pH, temperature, flow rates for chromatography, and membrane pore size for filtration.
-
Crystallization: Solvent/antisolvent ratio, temperature, cooling rate, and agitation speed.[7][8]
-
Enzymatic Conversion: pH, temperature, enzyme concentration, substrate concentration, and reaction time.
Q4: How is the purity of this compound typically measured?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity and concentration of this compound.[6] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution.[9] Detection is typically performed using a UV detector at around 210 nm.[9]
Q5: What is the role of the steviol glycoside biosynthetic pathway in process optimization?
Understanding the steviol glycoside biosynthetic pathway can inform strategies to increase the in-planta yield of specific glycosides.[10][11][12] By identifying the enzymes responsible for the synthesis of Reb F, it may be possible to use metabolic engineering to create stevia plant varieties with higher natural concentrations of this minor glycoside. The pathway involves the conversion of geranylgeranyl diphosphate to steviol, which is then glycosylated by a series of UDP-dependent glycosyltransferases (UGTs).[13][14]
Process Workflow & Signaling Pathway Diagrams
Steviol Glycoside Biosynthetic Pathway
Caption: Biosynthetic pathway of major steviol glycosides leading to this compound.
Industrial Production Workflow for this compound
Caption: Generalized workflow for the industrial production of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Reb F from Direct Extraction | - Low natural abundance of Reb F in the stevia cultivar.- Inefficient extraction parameters (temperature, time, solvent).- Degradation of Reb F during processing.[9] | - Screen different stevia cultivars for higher Reb F content.- Optimize extraction conditions using a Design of Experiments (DoE) approach.- Consider implementing an enzymatic bioconversion step from a more abundant precursor like Stevioside. |
| Incomplete Enzymatic Conversion | - Suboptimal reaction conditions (pH, temperature).- Enzyme inhibition by impurities in the substrate.- Incorrect enzyme or substrate concentration. | - Optimize reaction conditions for the specific enzyme used.- Improve the purity of the substrate (e.g., Stevioside) before the conversion step.- Titrate enzyme and substrate concentrations to find the optimal ratio. |
| Poor Separation During Chromatography | - Inappropriate stationary or mobile phase.- Co-elution with other structurally similar steviol glycosides.- Column overloading. | - Screen different chromatographic resins and mobile phase compositions.- Adjust the gradient profile to improve resolution.- Reduce the sample load on the column. |
| Difficulty in Crystallization of Reb F | - Presence of impurities hindering crystal formation.- Suboptimal solvent/antisolvent system.- Incorrect temperature or cooling profile.[7] | - Enhance the purity of the Reb F solution prior to crystallization.- Experiment with different solvent systems (e.g., methanol/water, ethanol/water).- Optimize the cooling rate and agitation to promote crystal growth.[8] |
| Final Product Fails Purity Specifications | - Incomplete removal of other steviol glycosides.- Presence of residual solvents or other process impurities. | - Implement an additional purification step (e.g., recrystallization).- Optimize the drying process to effectively remove residual solvents.- Utilize a final polishing step, such as activated carbon treatment. |
Quantitative Data Summary (Illustrative Examples)
The following tables present illustrative data based on typical ranges for steviol glycoside production and should be adapted based on experimental results.
Table 1: Influence of Extraction Solvent on Reb F Yield
| Solvent System (v/v) | Temperature (°C) | Extraction Time (h) | Reb F Yield (%) | Purity (%) |
| Water | 80 | 2 | 0.15 | 75 |
| 70% Ethanol | 60 | 2 | 0.25 | 80 |
| 80% Methanol | 50 | 1.5 | 0.28 | 82 |
Table 2: Effect of Crystallization Parameters on Reb F Purity
| Solvent System | Temperature (°C) | Cooling Time (h) | Final Purity (%) |
| Methanol | 5 | 12 | 92 |
| Ethanol | 5 | 12 | 90 |
| Methanol | 10 | 8 | 88 |
Experimental Protocols
Protocol 1: Extraction of Crude Steviol Glycosides
-
Preparation: Dry and mill Stevia rebaudiana leaves to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Mix the powdered leaves with 70% aqueous ethanol in a 1:10 solid-to-liquid ratio.[15]
-
Heat the mixture to 60°C and stir for 2 hours.
-
Cool the mixture and filter to separate the liquid extract from the solid plant material.
-
-
Solvent Removal: Concentrate the extract under vacuum to remove the ethanol. The resulting aqueous solution is the crude steviol glycoside extract.
Protocol 2: Purification of Mixed Steviol Glycosides
-
Decolorization: Treat the crude extract with activated carbon to remove pigments and other non-polar impurities.
-
Ion Exchange: Pass the decolorized extract through a series of cation and anion exchange resins to remove salts and other charged molecules.
-
Adsorption Chromatography: Load the deionized extract onto a macroporous adsorbent resin column. Wash the column with water to remove sugars and other polar impurities.
-
Elution: Elute the steviol glycosides from the resin using a polar solvent such as methanol or ethanol.
-
Concentration: Concentrate the eluate under vacuum to obtain a purified mixed glycoside powder.
Protocol 3: Enzymatic Conversion of Stevioside to this compound (Conceptual)
-
Substrate Preparation: Dissolve the purified mixed glycoside powder (containing Stevioside) in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: Add a specific xylosyltransferase enzyme and a suitable xylosyl donor.
-
Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-50°C) with gentle agitation for a predetermined time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.
-
Enzyme Deactivation: Once the desired conversion is achieved, deactivate the enzyme by heat treatment or pH adjustment.
Protocol 4: Isolation and Crystallization of this compound
-
Chromatographic Separation: Purify the product from the enzymatic conversion (or the purified mixed glycosides from direct extraction) using preparative HPLC or other chromatographic techniques to isolate the Reb F fraction.
-
Concentration: Concentrate the Reb F-rich fraction under vacuum.
-
Crystallization:
-
Drying: Dry the crystals under vacuum to obtain high-purity this compound.
References
- 1. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: Rebaudioside M produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Preparation of High Purity of Rebaudioside A and Stevioside and the Enrichment of Rebaudioside C by Subsequent Twice Crystallizations from Natural Stevia Resources [mdpi.com]
- 8. US8937168B2 - Method of producing purified rebaudioside A compositions using solvent/antisolvent crystallization - Google Patents [patents.google.com]
- 9. auetd.auburn.edu [auetd.auburn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Stevia - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Rebaudioside F Solubility for Beverage Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the solubility of Rebaudioside F (Reb F) in beverage formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in beverage applications?
This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant.[1] Like other steviol glycosides, it is a natural, non-caloric high-intensity sweetener. However, many steviol glycosides, including Reb F, exhibit low aqueous solubility, which can lead to precipitation, cloudiness, and inconsistent sweetness in beverage products, particularly in concentrated syrups or at refrigerated temperatures.[2][3]
Q2: What is the typical solubility of this compound in water?
While specific quantitative data for this compound's intrinsic solubility across a range of temperatures and pH values is not extensively published, it is generally understood to have low water solubility, similar to other minor steviol glycosides like Rebaudioside D.[2][4] For context, the solubility of highly purified Rebaudioside D at room temperature is less than 0.05% (w/w).[4] The solubility of steviol glycosides is also influenced by their physical form (crystalline vs. amorphous), with amorphous forms generally exhibiting higher solubility.[5]
Q3: What are the primary factors affecting the solubility of this compound in beverages?
The solubility of this compound in beverage systems is influenced by several factors:
-
Temperature: Generally, the solubility of steviol glycosides increases with temperature.[6][7]
-
pH: The pH of the beverage can impact the stability and solubility of steviol glycosides. Rebaudioside M, a structurally similar compound, is most stable in a pH range of 4-8 and less stable below pH 2.[5]
-
Presence of Co-solvents and Other Ingredients: Ingredients such as ethanol, polyols (e.g., erythritol), and other steviol glycosides can significantly enhance the solubility of Reb F.[8][9]
-
Concentration: Higher concentrations of Reb F are more prone to precipitation, especially in concentrated beverage syrups.
-
Physical Form: The crystalline structure of Reb F requires more energy to dissolve than an amorphous form.[3]
Q4: How does this compound interact with other common beverage ingredients?
This compound can be found in beverage formulations alongside other steviol glycosides like Rebaudioside A, C, and Stevioside.[10][11] The presence of other steviol glycosides can synergistically improve the overall solubility of the sweetener system.[3] However, interactions with other beverage components, such as flavor compounds or coloring agents, could potentially impact solubility and stability, although specific data on Reb F is limited.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Cloudiness or precipitation appears after adding this compound. | - Exceeded solubility limit at the given temperature.- Slow dissolution rate.- Use of crystalline Reb F. | - Increase the temperature of the solution during dissolution.- Agitate the solution vigorously.- Consider using an amorphous form of Reb F if available.- Prepare a concentrated stock solution at a higher temperature and then dilute. |
| Precipitation occurs during refrigerated storage. | - Decreased solubility at lower temperatures. | - Incorporate co-solvents such as ethanol or glycerin in the formulation.- Formulate with a blend of steviol glycosides, as some mixtures exhibit improved solubility.- Investigate the use of hydrocolloids or stabilizers to keep Reb F in suspension. |
| Inconsistent sweetness in the final product. | - Incomplete dissolution of this compound.- "Hot spots" of undissolved sweetener. | - Ensure complete dissolution by verifying the absence of solid particles before finalizing the batch.- Implement a robust mixing and quality control procedure.- Utilize a pre-dissolved stock solution for better homogeneity. |
| This compound is difficult to dissolve in a concentrated syrup. | - High viscosity and limited free water in the syrup matrix. | - Prepare a separate, less concentrated solution of Reb F and then blend it with the syrup base.- Increase the temperature of the syrup during the addition and mixing of Reb F.- Optimize the order of ingredient addition; adding Reb F before high-viscosity ingredients may improve dissolution. |
Data on Solubility Enhancement Strategies
The following tables summarize quantitative data on various methods to enhance the solubility of steviol glycosides, which can be applied as starting points for optimizing this compound solubility.
Table 1: Effect of Temperature on Steviol Glycoside Solubility in Water
| Steviol Glycoside | Temperature (°C) | Solubility (g/L) |
| Stevioside | 5 | 4.7 |
| 50 | 6.3 | |
| Rebaudioside A | 5 | 5.0 |
| 50 | 6.6 |
Source: Adapted from Celaya et al., 2016.[9] Note: While this data is for Stevioside and Rebaudioside A, a similar positive correlation between temperature and solubility is expected for this compound.
Table 2: Effect of Co-solvents on Steviol Glycoside Solubility at 50°C
| Steviol Glycoside | Solvent System (Ethanol:Water) | Solubility (g/L) |
| Stevioside | 0:100 | 6.3 |
| 30:70 | 177.8 | |
| 70:30 | 310.3 | |
| Rebaudioside A | 0:100 | 6.6 |
| 30:70 | 156.8 | |
| 70:30 | 213.7 |
Source: Adapted from Celaya et al., 2016.[9]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, beverage base)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column for steviol glycoside analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate mobile phase.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Highly Soluble this compound Composition by Co-drying
This protocol describes a method to prepare an amorphous, more soluble form of this compound with a co-solvent or another steviol glycoside.
Materials:
-
This compound
-
Co-solvent (e.g., ethanol) or another steviol glycoside
-
Solvent (e.g., water)
-
Rotary evaporator or spray dryer
-
Heating magnetic stirrer
Procedure:
-
Dissolve this compound and the chosen solubility enhancer (e.g., another steviol glycoside) in a suitable solvent system (e.g., ethanol-water mixture) with heating and stirring until a clear solution is obtained.[6]
-
The ratio of Reb F to the enhancer should be systematically varied to find the optimal composition.
-
Remove the solvent using a rotary evaporator under reduced pressure or by using a spray dryer.[4]
-
The resulting solid co-dried powder will be in an amorphous state, which should exhibit enhanced solubility and a faster dissolution rate compared to the crystalline form.
-
Evaluate the solubility of the co-dried powder using the shake-flask method described in Protocol 1.
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Rebaudioside D Polymorphs with Improved Solubility [jstage.jst.go.jp]
- 3. xray.greyb.com [xray.greyb.com]
- 4. data.epo.org [data.epo.org]
- 5. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compositions and Methods for Improving Rebaudioside M Solubility - Eureka | Patsnap [eureka.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20170002034A1 - Compositions and methods for improving rebaudioside x solubility - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the interactions of bioactive compounds and antioxidant capacity of an exotic fruits beverage that sweetened with stevia - MedCrave online [medcraveonline.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Rebaudioside F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rebaudioside F.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Accuracy in this compound Quantification
Symptom: You are observing high variability (%CV) in results for replicate injections of the same sample or across different batches of the matrix. Your quality control (QC) samples are failing to meet acceptance criteria.
Possible Cause: Significant matrix effects are likely interfering with the ionization of this compound. Co-eluting endogenous compounds from the sample matrix can cause ion suppression or enhancement, leading to inconsistent and inaccurate results.[1][2]
Solutions:
-
Assess the Matrix Effect: Quantify the extent of the matrix effect to confirm it as the root cause.
-
Optimize Sample Preparation: Implement more rigorous cleanup procedures to remove interfering matrix components.[3]
-
Modify Chromatographic Conditions: Adjust the LC method to separate this compound from co-eluting matrix components.
-
Utilize an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) or a suitable analogue to compensate for signal variability.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3][4]
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
Symptom: The signal intensity for this compound is consistently lower than expected, or in some cases, no peak is detected, even in spiked samples.
Possible Cause: Severe ion suppression is occurring. This is common in complex matrices where high concentrations of co-eluting compounds compete with the analyte for ionization.[5][6]
Solutions:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is most significant.[4][5]
-
Enhance Sample Cleanup: Focus on removing the classes of compounds most likely to cause ion suppression, such as phospholipids in plasma or highly abundant components in food matrices. Solid Phase Extraction (SPE) is often effective.[7]
-
Change Ionization Source Polarity: If using electrospray ionization (ESI), evaluate both positive and negative ion modes. Some sweeteners show better sensitivity and reduced matrix effects in a specific polarity.[8]
-
Mobile Phase Additives: The addition of low levels of certain ions, like cesium, to the mobile phase has been shown to enhance the sensitivity of some glycoside sweeteners by forming more stable adducts.[9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[6][10]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: A common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a pure solvent to the peak area of this compound spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies a minimal matrix effect.[2]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix.
-
For beverages and simple liquid samples, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with the mobile phase before injection.[11]
-
For more complex matrices like yogurt, snacks, or biological fluids, more extensive cleanup is necessary. Solid Phase Extraction (SPE) is a highly effective technique for removing interfering compounds.[7] Liquid-Liquid Extraction (LLE) can also be employed to isolate this compound from the matrix.[5] For dairy samples, protein precipitation using agents like Carrez solutions followed by centrifugation is a common and effective step.[12]
Q4: Can changing my LC method help mitigate matrix effects?
A4: Yes. Optimizing the chromatographic separation can move the this compound peak away from regions of significant ion suppression. Strategies include:
-
Gradient Modification: Adjusting the gradient slope can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Using a different column chemistry (e.g., a different C18 phase or a HILIC column) can alter the elution profile of both the analyte and matrix components. A study on various steviol glycosides utilized an ACQUITY UPLC BEH C18 column for good separation.[13]
-
Flow Rate and Temperature: Modifying these parameters can also influence selectivity and resolution.
Q5: When should I use an internal standard, and what kind is best for this compound analysis?
A5: An internal standard (IS) is highly recommended for quantitative LC-MS/MS analysis, especially when matrix effects are present. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled this compound). SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.[3][14] If a SIL-IS is not available, a structurally similar compound (analogue) that does not occur in the sample can be used, but it may not compensate for matrix effects as effectively.
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Steviol Glycosides in Different Food Matrices
| Analyte | Matrix | Spiked Concentration (mg L⁻¹) | Recovery (%) | Matrix Effect (%) |
| Rebaudioside A | Beverage | 0.2 | 95.2 - 105.1 | 98.3 - 103.5 |
| Yogurt | 0.2 | 89.4 - 98.7 | 85.2 - 94.6 | |
| Snack | 0.2 | 92.1 - 101.3 | 102.1 - 125.14 | |
| This compound | Beverage | 0.5 | 93.7 - 102.4 | 97.6 - 101.8 |
| Yogurt | 0.5 | 88.1 - 96.5 | 87.3 - 95.1 | |
| Snack | 0.5 | 90.3 - 99.8 | 98.9 - 105.7 | |
| Stevioside | Beverage | 1.0 | 96.8 - 104.2 | 99.1 - 102.4 |
| Yogurt | 1.0 | 90.2 - 97.8 | 89.5 - 96.3 | |
| Snack | 1.0 | 93.5 - 102.1 | 100.4 - 108.9 |
Data synthesized from a validation study on nine steviol glycosides.[7][15] The matrix effect is presented as a percentage, where values below 100% indicate ion suppression and values above 100% indicate ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase or reconstitution solvent.
-
Set B (Matrix-Matched Standard): Extract a blank matrix sample using your established procedure. Spike the this compound standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) :
-
MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Solid Phase Extraction (SPE) for Complex Food Matrices (e.g., Yogurt, Snacks)
-
Sample Homogenization: Homogenize the sample with a suitable solvent (e.g., water:acetonitrile, 80:20 v/v).[16]
-
Protein Precipitation (if applicable): For dairy-based matrices, add Carrez solutions to precipitate proteins and fat. Centrifuge to separate the supernatant.[12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the previous step onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., water/methanol, 90:10 v/v) to remove polar interferences.[5]
-
Elution: Elute this compound with a stronger organic solvent, such as methanol or acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Solid Phase Extraction (SPE) workflow for complex matrices.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 15. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
strategies to improve the temporal profile of Rebaudioside F sweetness
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rebaudioside F (Reb F). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the temporal profile of Reb F's sweetness.
Frequently Asked Questions (FAQs)
Q1: What are the typical taste characteristics of pure this compound?
This compound is a steviol glycoside known for its clean, sweet taste. However, like many high-intensity sweeteners, its temporal profile can differ from that of sucrose. It may exhibit a slight delay in sweetness onset and a lingering sweet aftertaste. Some studies suggest that the replacement of a glucose unit with a xylose unit, as in this compound, does not significantly impact the overall sweetness intensity compared to Rebaudioside A, but can influence the qualitative aspects of its taste.[1]
Q2: My formulation with this compound has a noticeable bitter or licorice-like aftertaste. What are the potential causes and solutions?
A bitter or licorice-like aftertaste is a common issue with many steviol glycosides. Here are some potential causes and troubleshooting steps:
-
Concentration: High concentrations of Reb F can exacerbate off-tastes. Try reducing the concentration and blending with other sweeteners to achieve the desired sweetness level.
-
Purity of Reb F: Impurities in the Reb F sample can contribute to off-flavors. Ensure you are using a high-purity (>95%) standard.
-
Interactions with Other Ingredients: The food or drug matrix can interact with Reb F to produce off-notes.
-
Action: Evaluate the taste of Reb F in a simple aqueous solution versus your final formulation to identify matrix effects.
-
Solution: Consider using flavor maskers or modifiers. Natural flavors, such as vanilla or citrus, can be effective. Additionally, the use of small amounts of sodium chloride (salt) can help to block bitter tastes.
-
Q3: How can I reduce the lingering sweetness of this compound in my beverage formulation?
Lingering sweetness is a key challenge in improving the temporal profile. Here are several strategies:
-
Blending with other Steviol Glycosides: Blending Reb F with other rebaudiosides that have a faster sweetness onset and shorter duration, such as Rebaudioside D (Reb D) and Rebaudioside M (Reb M), can create a more rounded and sugar-like profile.[2][3][4][5][6][7][8]
-
Enzymatic Modification (Glycosylation): Adding glucose or other sugar moieties to the Reb F molecule using enzymes like cyclodextrin glucanotransferase (CGTase) or UDP-glucosyltransferase (UGT) can modify its taste profile, often reducing linger.
-
Formulation with Bulking Agents: Ingredients like erythritol or maltodextrin can provide body and mouthfeel, which can help to mask lingering sweetness and create a more sucrose-like experience.
Troubleshooting Guide: Improving Temporal Profile of this compound
This guide provides a systematic approach to addressing common issues with the sweetness profile of this compound.
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// Edges start -> check_conc; check_conc -> is_high; is_high -> reduce_conc [label="Yes"]; reduce_conc -> check_conc; is_high -> conc_ok [label="No"]; conc_ok -> blend; blend -> eval_blend; eval_blend -> is_improved; is_improved -> end [label="Yes"]; is_improved -> not_improved [label="No"]; not_improved -> enzymatic; enzymatic -> formulate; formulate -> end; } Caption: Troubleshooting workflow for addressing off-tastes in this compound formulations.
Quantitative Data Summary
The following tables summarize sensory data for this compound and other relevant steviol glycosides. Direct time-intensity data for pure Reb F is limited in publicly available literature; therefore, data for a structurally similar compound, Rebaudioside FX1 (a xylose-containing steviol glycoside), is included as a proxy.
Table 1: Comparative Sensory Profile of Steviol Glycosides
| Sweetener | Sweetness Onset | Sweetness Linger | Bitter Taste | Bitter Aftertaste |
| Sucrose (5% solution) | 3.0 (Standard) | 3.0 (Standard) | 3.0 (Standard) | 3.0 (Standard) |
| Rebaudioside A | Slower than sucrose | Longer than sucrose | Higher than sucrose | Longer than sucrose |
| Rebaudioside D | Slower than sucrose | Similar to sucrose | Lower than Reb A | Shorter than Reb A |
| Rebaudioside M | Slower than sucrose | Longer than sucrose | Lower than Reb A | Shorter than Reb A |
| Rebaudioside FX1 | Slower than sucrose | Shorter than sucrose | Lower than Reb A | Shorter than Reb A |
Note: Data is qualitative and compiled from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8] A higher value indicates a faster onset, longer linger, and higher intensity of bitter taste/aftertaste in the referenced study.[1]
Table 2: Time-Intensity Parameters of Selected Sweeteners (Illustrative)
| Parameter | Sucrose | Rebaudioside A | Rebaudioside M |
| Time to Maximum Intensity (Tmax) (seconds) | 5-10 | 10-15 | 10-15 |
| Maximum Intensity (Imax) (arbitrary units) | 85 | 80 | 82 |
| Total Duration of Sweetness (seconds) | 60-80 | 100-120 | 110-130 |
| Rate of Onset (Imax/Tmax) | 8.5-17 | 5.3-8 | 5.5-8.2 |
| Rate of Decay (arbitrary units/second) | ~1.2 | ~0.7 | ~0.7 |
Note: This table provides illustrative data based on typical time-intensity curves for these sweeteners and is not from a single comparative study.[9][10][11][12][13]
Experimental Protocols
1. Enzymatic Modification of this compound (Glycosylation)
This protocol describes a general method for the enzymatic glycosylation of this compound to modify its temporal profile.
// Nodes start [label="Start: High-Purity\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_solution [label="1. Prepare Reaction Mixture:\n- Reb F Solution\n- Glycosyl Donor (e.g., starch, sucrose)\n- Buffer (e.g., phosphate buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; add_enzyme [label="2. Add Enzyme\n(e.g., CGTase, UGT)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="3. Incubate at Optimal\nTemperature and pH", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitor Reaction\n(e.g., via HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="5. Stop Reaction\n(e.g., heat inactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purify Glycosylated\nReb F Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Product\n(e.g., LC-MS, Sensory Evaluation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Modified Reb F\nwith Improved\nTemporal Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_solution; prepare_solution -> add_enzyme; add_enzyme -> incubate; incubate -> monitor; monitor -> stop_reaction; stop_reaction -> purify; purify -> analyze; analyze -> end; } Caption: A generalized workflow for the enzymatic modification of this compound.
Methodology:
-
Substrate Preparation: Dissolve high-purity this compound in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0-7.0) to a final concentration of 1-5% (w/v).
-
Glycosyl Donor Addition: Add a glycosyl donor such as soluble starch, maltodextrin, or sucrose to the reaction mixture. The donor-to-acceptor (Reb F) ratio can range from 1:1 to 10:1 (w/w).
-
Enzyme Addition: Introduce the glycosylating enzyme, such as a cyclodextrin glucanotransferase (CGTase) from Bacillus species or a specific UDP-glucosyltransferase (UGT).[2] The enzyme concentration should be optimized based on the specific activity of the enzyme preparation.
-
Incubation: Maintain the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 40-60°C for many CGTases) with gentle agitation for a period ranging from a few hours to 24 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using High-Performance Liquid Chromatography (HPLC) to monitor the conversion of Reb F and the formation of glycosylated products.
-
Enzyme Inactivation: Once the desired level of conversion is achieved, inactivate the enzyme by heating the reaction mixture (e.g., at 80-90°C for 10-15 minutes).
-
Purification: Purify the modified this compound from the reaction mixture to remove unreacted substrates, the enzyme, and byproducts. This can be achieved using techniques like column chromatography.
-
Analysis: Characterize the purified product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the structure and perform sensory evaluation to assess the temporal profile.
2. Time-Intensity Sensory Evaluation Protocol
This protocol outlines a method for quantifying the temporal profile of this compound sweetness.[9][10][11][12][13]
Materials:
-
Solutions of this compound at various concentrations in deionized water.
-
Control solution (e.g., 5% sucrose solution).
-
Palate cleansers (e.g., unsalted crackers, deionized water).
-
Computer with time-intensity data collection software.
-
Trained sensory panel (8-12 panelists).
Procedure:
-
Panelist Training: Train panelists to identify and rate the intensity of sweetness over time using a continuous scale (e.g., a 15-cm line scale anchored with "no sweetness" and "extremely sweet"). Familiarize them with the data collection software.
-
Sample Presentation: Provide panelists with a 10 mL aliquot of the test sample in a coded cup. The presentation order should be randomized and balanced across panelists.
-
Evaluation:
-
Instruct panelists to start the data recording and then immediately take the entire sample into their mouth.
-
Panelists should hold the sample in their mouth for a specified duration (e.g., 10 seconds) while continuously rating the perceived sweetness intensity using the computer mouse to move a cursor along the scale.
-
After the specified time, panelists expectorate the sample and continue to rate the lingering sweetness intensity for a defined period (e.g., 60-120 seconds).
-
-
Palate Cleansing: Between samples, panelists should rinse their mouths thoroughly with deionized water and eat a piece of an unsalted cracker to cleanse their palate. A rest period of at least 5 minutes between samples is recommended.
-
Data Analysis: From the collected time-intensity curves, the following parameters can be derived for each sample:
-
Imax: Maximum perceived sweetness intensity.
-
Tmax: Time to reach maximum intensity.
-
Total Duration: Time from initial perception until the sweetness is no longer perceived.
-
Area Under the Curve (AUC): Represents the total sweetness perception over time.
-
Rate of Onset: The slope of the curve from onset to Tmax.
-
Rate of Decay: The slope of the curve after Tmax.
-
By following these guidelines and protocols, researchers can systematically investigate and optimize the temporal profile of this compound to meet the desired sensory characteristics for their specific applications.
References
- 1. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steviashantanu.com [steviashantanu.com]
- 3. Method for preparing rebaudioside J using enzymatic method (2019) | Tao Alex [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) | Semantic Scholar [semanticscholar.org]
- 6. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Differences in time–intensity sensory profiles of sweet taste intensity of glucose between older and young adults [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Rebaudioside F: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rebaudioside F, a minor steviol glycoside with significant potential in the food and pharmaceutical industries, is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a detailed comparison of a validated HPLC method for this compound quantification with alternative analytical techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE). The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and throughput. The following table summarizes the key performance parameters of HPLC, HPTLC, and CE for the analysis of steviol glycosides. While specific data for this compound is provided for HPLC, the data for HPTLC and CE are based on the analysis of other major steviol glycosides like Stevioside and Rebaudioside A, offering a comparative perspective.
| Parameter | HPLC (for this compound) | HPTLC (for other Steviol Glycosides) | Capillary Electrophoresis (for other Steviol Glycosides) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.12 mg/kg[1] | ~35 ng/spot | ~0.3 mg/L[2] |
| Limit of Quantification (LOQ) | 0.37 mg/kg[1] | ~100 ng/spot | Not explicitly found |
| Accuracy (Recovery) | 84.71 - 103.98% | 92 - 120%[3] | Not explicitly found |
| Precision (RSD) | 0.16 - 2.83%[1] | 3.1 - 5.4% (Repeatability)[3] | < 2% (Area) |
| Analysis Time per Sample | ~15-30 minutes | Shorter for multiple samples | ~10-20 minutes |
| Solvent Consumption | Higher | Lower | Minimal |
| Cost per Analysis | Higher | Lower[4] | Moderate |
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.
Experimental Protocols
Validated HPLC Method for this compound Quantification
This protocol is based on established methods for the analysis of steviol glycosides.[1][5]
a. System and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) in a ratio of approximately 32:68 (v/v).[1][5]
-
Column Temperature: 40 °C.[1]
-
Detection: UV absorbance at 210 nm.[5]
-
Injection Volume: 20 µL.[1]
b. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to achieve concentrations covering the expected range of the samples.
c. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the steviol glycosides using a suitable solvent (e.g., 70% ethanol or the mobile phase).
-
Sonication or heating may be employed to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
d. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution to ensure no interference at the retention time of this compound.
-
Linearity: Determined by plotting the peak area against the concentration of the calibration standards and calculating the coefficient of determination (R²).
-
Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound standard at different concentration levels and calculating the percentage recovery.
-
Precision: Assessed by analyzing multiple preparations of a homogeneous sample on the same day (repeatability) and on different days (intermediate precision), and calculating the relative standard deviation (RSD).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) and observing the effect on the results.
HPTLC Method for Steviol Glycoside Analysis (General Protocol)
This protocol is a general guideline based on methods for other steviol glycosides.[6][7]
a. System and Chromatographic Conditions:
-
HPTLC System: An HPTLC system with an automatic TLC sampler, a developing chamber, a TLC scanner, and visualization software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, ethanol, and water in a specific ratio (e.g., 80:20:12, v/v/v).[6]
-
Application: Apply standards and samples as bands using an automatic sampler.
-
Development: Develop the plate in a saturated chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a suitable wavelength after derivatization.
b. Derivatization:
-
Spray the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the spots.[7]
Capillary Electrophoresis Method for Steviol Glycoside Analysis (General Protocol)
This protocol is a general guideline based on methods for other steviol glycosides.[2]
a. System and Electrophoretic Conditions:
-
CE System: A capillary electrophoresis system with a UV or a contactless conductivity detector.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): A buffer solution such as sodium tetraborate.
-
Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection at a low wavelength (e.g., 192 nm) or contactless conductivity detection.
Concluding Remarks
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application.
-
HPLC stands out as a robust, reliable, and well-validated technique, offering high precision and accuracy, making it the method of choice for regulatory purposes and final product quality control.[1]
-
HPTLC offers advantages in terms of higher sample throughput, lower solvent consumption, and reduced cost per analysis, making it a suitable option for rapid screening of a large number of samples.[4][8]
-
Capillary Electrophoresis provides an alternative with minimal solvent consumption and potentially high separation efficiency, although its application for routine quantification of minor steviol glycosides like this compound is less established.
For researchers and drug development professionals, a thorough evaluation of these methods based on the performance data and experimental protocols provided in this guide will facilitate the selection of the most appropriate technique to achieve their analytical goals in the study of this compound.
References
- 1. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of capillary electrophoresis with contactless conductivity detection for sensitive determination of stevioside and rebaudioside A in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uni-giessen.de [uni-giessen.de]
A Comparative Analysis of the Sweetness Profiles of Rebaudioside F and Rebaudioside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sweetness profiles of two steviol glycosides: Rebaudioside F (Reb F) and Rebaudioside A (Reb A). This document synthesizes available experimental data to offer a comprehensive overview for researchers and professionals in the food science and pharmaceutical industries.
Introduction
Rebaudioside A is one of the most abundant and well-characterized steviol glycosides found in the leaves of the Stevia rebaudiana plant. It is widely used as a high-intensity, zero-calorie sweetener. However, its taste profile is often associated with a bitter aftertaste, which can limit its application. This compound is a minor steviol glycoside that is structurally similar to Reb A, with the key difference being the substitution of one glucose unit with a xylose unit. Understanding the nuanced differences in the sweetness profiles of these two molecules is crucial for the development of novel sweeteners with improved taste qualities.
Quantitative Sweetness Profile
The following table summarizes the key quantitative data on the sweetness of this compound and Rebaudioside A based on available literature.
| Parameter | This compound | Rebaudioside A | Source(s) |
| Sweetness Potency (vs. Sucrose) | ~200 times | 200-400 times | [1][2] |
| In-mouth Sweetness | Data not available | Less sweet than Reb M and sucrose at the same concentration.[3] | [3] |
| Bitterness | Data not available | Exhibits significant bitterness, which persists as an aftertaste.[3][4] | [3][4] |
| Aftertaste | Data not available | Characterized by a lingering bitterness and sometimes a licorice-like note.[3][4] | [3][4] |
| Onset of Sweetness | Data not available | Slower onset compared to sucrose.[4] | [4] |
It has been reported that the replacement of the Glcβ(1–2) unit in Rebaudioside A with a Xylβ(1–2) unit to yield this compound did not significantly influence the overall sweetness, suggesting a comparable sweetness potency.[5]
Experimental Protocols
A typical sensory evaluation of steviol glycosides involves a trained panel to quantify various sensory attributes. The following is a representative protocol synthesized from methodologies used in steviol glycoside research.
Objective: To quantitatively assess and compare the sensory profiles of this compound and Rebaudioside A solutions.
1. Panelist Selection and Training:
-
Recruit 10-15 experienced sensory panelists.
-
Conduct training sessions to familiarize panelists with the sensory attributes of sweeteners, including sweetness intensity, bitterness, metallic taste, licorice aftertaste, and onset/duration of taste.
-
Use reference standards for each attribute to calibrate the panelists.
2. Sample Preparation:
-
Prepare stock solutions of this compound and Rebaudioside A in purified, deionized water.
-
From the stock solutions, prepare a series of concentrations for each compound to be tested. Concentrations should be selected to cover a range of sweetness intensities, often equivalent to 2-10% sucrose solutions.
-
A sucrose solution of a known concentration (e.g., 5%) should be used as a reference.
-
All samples should be presented at a controlled temperature (e.g., 22°C) in coded, identical containers.
3. Sensory Evaluation Procedure:
-
Employ a randomized, complete block design to present the samples to the panelists.
-
Panelists should rinse their mouths with purified water before and between each sample.
-
For each sample, panelists will rate the intensity of predefined sensory attributes (e.g., sweetness, bitterness, aftertaste) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Temporal aspects, such as the time to maximum sweetness intensity (onset) and the duration of the aftertaste, can be measured using time-intensity (TI) methodology.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the samples for each sensory attribute.
-
Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons.
-
Dose-response curves for sweetness and other attributes can be generated by plotting the mean intensity ratings against the logarithm of the concentration.
Signaling Pathways and Experimental Workflows
Sweet Taste Signaling Pathway
The perception of sweet taste by steviol glycosides is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to the release of neurotransmitters and the transmission of the sweet signal to the brain.
Experimental Workflow for Sensory Analysis
The workflow for a typical quantitative sensory analysis experiment is designed to ensure objectivity and reproducibility of the results.
Conclusion
Based on the available data, this compound and Rebaudioside A exhibit similar sweetness potencies. Rebaudioside A is well-documented to possess a notable bitter aftertaste, which is a significant factor in its application. While direct comparative sensory data for this compound is limited, its structural similarity to Rebaudioside A, with the substitution of a xylose for a glucose unit, suggests that it may have a distinct sensory profile. Further dedicated sensory panel studies directly comparing the temporal and qualitative taste characteristics of this compound and Rebaudioside A are warranted to fully elucidate their potential as alternative natural sweeteners. This would provide invaluable data for the formulation of next-generation sweetener systems with superior taste profiles.
References
- 1. Stevia - Wikipedia [en.wikipedia.org]
- 2. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Sensory Showdown: Rebaudioside F and Its Steviol Glycoside Siblings
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of novel compounds is paramount. In the realm of non-caloric sweeteners, the Stevia rebaudiana plant offers a treasure trove of steviol glycosides, each with a unique taste profile. While Rebaudioside A (Reb A) has long been the most commercially prevalent, research into minor glycosides like Rebaudioside D (Reb D), Rebaudioside M (Reb M), and the lesser-known Rebaudioside F (Reb F) is intensifying, driven by the quest for a more sugar-like taste with minimal off-notes.
This guide provides a comparative analysis of the sensory attributes of this compound and other key minor steviol glycosides, supported by available experimental data. It also delves into the underlying taste signaling pathways and outlines a typical experimental protocol for sensory evaluation.
Quantitative Sensory Profile Comparison
Sensory panel data reveals significant differences in the taste profiles of major and minor steviol glycosides. While comprehensive quantitative data for this compound remains limited in publicly available literature, extensive research on Reb A, Reb D, and Reb M provides a strong basis for comparison. These glycosides are often evaluated for their sweetness, bitterness, and lingering aftertaste against a sucrose control.
A 2020 study published in Foods provides valuable consumer-based sensory characterization of Reb A, Reb D, and Reb M compared to a 14% sucrose solution. The key findings are summarized below:
| Sensory Attribute | 14% Sucrose | 0.1% Reb A | 0.1% Reb D | 0.1% Reb M |
| In-Mouth Sweetness | 10.4 | 8.9 | 9.8 | 10.6 |
| Immediate Sweetness (5s after expectorating) | 5.9 | 6.4 | 7.1 | 7.8 |
| Lingering Sweetness (1 min after expectorating) | 3.6 | 4.1 | 4.5 | 5.3 |
| In-Mouth Bitterness | 1.1 | 3.5 | 1.3 | 1.2 |
| Immediate Bitterness (5s after expectorating) | 0.9 | 3.5 | 1.5 | 1.1 |
| Lingering Bitterness (1 min after expectorating) | 0.7 | 2.5 | 0.9 | 0.8 |
| Data adapted from Tan et al. (2020). Intensities were rated on a 15-cm line scale.[1][2] |
From this data, it is evident that Reb M exhibits a sweetness profile most similar to sucrose, with minimal bitterness. Reb D also performs well, showing significantly less bitterness than Reb A.[1][3] Reb A, the most established steviol glycoside, displays a notable bitter taste that lingers.[1]
Information on This compound is less quantitative. It is recognized as one of the many minor glycosides found in the stevia leaf.[2] While specific sensory panel data is not widely published, the general understanding is that the structure of the glycoside, particularly the number and arrangement of glucose units, significantly impacts its taste profile. Glycosides with more glucose units, such as Reb D and Reb M, tend to have a better taste quality with reduced bitterness.
Experimental Protocol: Descriptive Sensory Analysis
A robust sensory evaluation of high-intensity sweeteners involves a trained panel and a well-defined protocol. The following outlines a typical methodology for descriptive sensory analysis.
Objective: To quantitatively assess the sensory attributes (sweetness, bitterness, off-flavors, temporal profile) of different steviol glycosides in an aqueous solution compared to a sucrose reference.
Panelists: A panel of 10-15 trained assessors is typically used. Panelists are screened for their sensory acuity and trained to identify and quantify specific taste attributes consistently.
Sample Preparation:
-
Steviol glycoside solutions are prepared by dissolving the compounds in purified, taste-free water to achieve a sweetness intensity equivalent to a reference sucrose solution (e.g., 5% or 10% sucrose).
-
A sucrose reference solution is also prepared.
-
All samples are prepared at a controlled temperature (e.g., room temperature) and coded with random three-digit numbers to blind the panelists.
Evaluation Procedure:
-
Panelists are seated in individual sensory booths under controlled lighting and environmental conditions.
-
A "rinse and spit" protocol is employed. Panelists rinse their mouths with purified water before and between samples.
-
Samples are presented in a randomized order.
-
Panelists are instructed to take a specific volume of the sample into their mouths, hold it for a defined period (e.g., 5 seconds), and then expectorate.
-
Immediately after expectorating and at specified time intervals (e.g., 30 seconds, 60 seconds), panelists rate the intensity of various sensory attributes (e.g., sweetness, bitterness, metallic taste, licorice flavor, lingering aftertaste) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
Data Analysis: The intensity ratings are collected and statistically analyzed using methods such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences between the samples.
Signaling Pathways in Taste Perception
The perception of sweet and bitter tastes from steviol glycosides is initiated by their interaction with specific taste receptors on the tongue.
Caption: Simplified signaling cascade for sweet and bitter taste perception of steviol glycosides.
The sweet taste is mediated by the T1R2/T1R3 receptor, while the characteristic bitter off-taste of some steviol glycosides is primarily mediated by the hTAS2R4 and hTAS2R14 bitter taste receptors. Both pathways converge on a common downstream signaling cascade involving the TRPM5 ion channel, which ultimately leads to neurotransmitter release and the perception of taste in the brain.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative sensory panel evaluation.
Caption: A generalized workflow for conducting a descriptive sensory analysis of sweeteners.
This systematic approach ensures that the sensory data collected is reliable, reproducible, and can be used to make informed decisions in product development and research.
References
A Comparative Guide to the Analytical Quantification of Rebaudioside F
For researchers, scientists, and drug development professionals working with steviol glycosides, the accurate and precise quantification of individual components like Rebaudioside F is critical for quality control, formulation development, and regulatory compliance. This guide provides a comparative overview of common analytical methods for this compound, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Below is a summary of validation parameters from published analytical methods, providing a direct comparison of their performance characteristics.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UHPLC-ESI-MS/MS Method |
| Linearity (Concentration Range) | 1 - 50 mg/kg[1] | 5 - 500 µg/mL | 0.2 - 1.0 mg L⁻¹[2] |
| Correlation Coefficient (r²) | 0.9994[1] | ≥ 0.999 | 0.9911 - 0.9999[2] |
| Limit of Detection (LOD) | 0.12 mg/kg[1] | Not Reported | Calculated as 3x the standard deviation of the lowest concentration[2] |
| Limit of Quantification (LOQ) | 0.37 mg/kg[1] | 0.001 - 0.004 mg/mL (estimated for a mix of steviol glycosides)[3] | Calculated as 10x the standard deviation of the lowest concentration[2] |
| Accuracy (Recovery) | 83.57–104.84% (in non-fermented milk)[1] | Not explicitly reported for this compound | 80.85–114.09% (in beverage matrix)[2] |
| Precision (%RSD) | 0.16–2.83% (in fermented milk)[1] | ≤ 2.5% (for system suitability) | Not explicitly reported for this compound |
| Retention Time (min) | Not specified | ~5.113[2][4] | 5.113[2][4] |
Detailed Experimental Protocols
The successful implementation of any analytical method relies on the careful execution of the experimental protocol. Below are the detailed methodologies for the compared techniques.
HPLC-UV Method 1
This method is suitable for the quantification of nine steviol glycosides, including this compound, in fermented milk products.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A 32:68 (v/v) mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: UV at 210 nm.[5]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: For fermented milk, a specific pretreatment method is required to remove interfering matrix components before injection.[1]
HPLC-UV Method 2
This method was developed for the rapid and economic determination of 13 steviol glycosides in various food and dietary supplement matrices.[6]
-
Instrumentation: HPLC with a diode-array detector.[6]
-
Column: Phenomenex Kinetex XB-C18 (2.6 μm, 150 mm × 4.6 mm).[6]
-
Mobile Phase: A gradient elution is used. The exact gradient profile is specified in the publication.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 60 °C.[6]
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 5.0 µL.[6]
-
Sample Preparation: Samples are accurately weighed, dissolved in a diluent (acetonitrile/water, 30%:70%), and filtered through a 0.45 µm PTFE syringe filter before analysis.[3][6]
UHPLC-ESI-MS/MS Method
This highly sensitive and selective method is designed for the determination of nine steviol glycosides in various food and beverage products.[2]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A sub-2 µm particle size column is typically used to achieve fast and efficient separations.
-
Mobile Phase: The specific gradient elution program involves a mixture of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.[7]
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: The sample preparation is minimal, usually involving dilution and centrifugation or filtration before injection.[8]
Visualizing Analytical Workflows
To further clarify the processes involved in analytical method validation and selection, the following diagrams illustrate the key steps and decision points.
Caption: General workflow for the cross-validation of analytical methods.
References
- 1. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Rebaudioside F Holds Its Ground Against Major Steviol Glycosides
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature indicates that Rebaudioside F (Reb F), a minor steviol glycoside, exhibits comparable stability to its more prevalent counterparts such as Rebaudioside A (Reb A) and Stevioside. This finding is crucial for researchers, scientists, and drug development professionals exploring the use of various steviol glycosides in diverse applications. While extensive quantitative data exists for the degradation kinetics of major steviol glycosides, studies including Reb F consistently demonstrate its robustness in various food matrices.
Steviol glycosides are a class of natural, high-intensity sweeteners extracted from the leaves of Stevia rebaudiana. Their stability under different processing and storage conditions, such as varying pH and temperature, is a critical factor for their application in food, beverages, and pharmaceutical formulations.
Comparative Stability Overview
Studies have consistently shown that Rebaudioside A is generally more stable than Stevioside, particularly in acidic environments and at elevated temperatures. Degradation of these molecules typically involves the hydrolysis of glucose units from the steviol backbone.
A significant study evaluating the stability of a wide range of steviol glycosides—including Stevioside, Rebaudioside A, B, C, D, E, F, and G—in various food matrices such as soy drinks, skimmed and fermented milk, and yogurt, found no signs of decomposition for any of the tested glycosides under typical storage conditions.[1][2] This indicates a high level of stability for this compound in these complex systems.
While direct, head-to-head quantitative degradation kinetics for this compound under stressed pH and temperature conditions are not as extensively documented as for Rebaudioside A and Stevioside, the available evidence strongly supports its comparable stability. All steviol glycosides, including Reb F, ultimately metabolize to the common aglycone, steviol, in the human gut.[3]
Quantitative Stability Data
The following table summarizes the stability of major steviol glycosides under various conditions, based on available experimental data.
| Steviol Glycoside | Condition | Observation | Reference |
| Rebaudioside A | pH 2.8-4.2, 5-40°C, 6 months (in carbonated beverages) | Degraded into six secondary compounds.[2] | Prakash et al., 2012 |
| pH 3, <30°C, 6 months (in buffer solution) | Slow degradation (<6% loss). | Gong et al., 2013 | |
| 80°C, 24-72h (in soft drinks) | More stable than Stevioside. | Wölwer-Rieck et al., 2010 | |
| Stevioside | pH 2.0-10.0 | Stable. | Kroyer, 2010 |
| >140°C | Starts to degrade. | Kroyer, 2010 | |
| 80°C, 24-72h (in soft drinks) | Less stable than Rebaudioside A, with up to 70% degradation.[2] | Wölwer-Rieck et al., 2010 | |
| 105°C, 48h (dry heating) | 91% degradation. | Martono et al., 2018 | |
| This compound | Various food matrices (soy drink, milk, yogurt) | No signs of decomposition observed.[1][2] | Jooken et al., 2012 |
| Thermal processing in a beverage (pH 4.45) | Degradation fits a second-order polynomial model. | Gardana et al. (cited in a Taylor & Francis Online article) | |
| Rebaudioside M | pH 4-8 | Most stable range. | Prakash et al., 2014 |
| < pH 2 | Noticeably less stable. | Prakash et al., 2014 |
Degradation Pathways
The degradation of steviol glycosides primarily occurs through the hydrolysis of their glycosidic bonds, leading to the formation of other steviol glycosides with fewer sugar units, and ultimately, the common aglycone, steviol.
References
A Comparative Analysis of Bitterness Thresholds: Rebaudioside F vs. Stevioside
A detailed guide for researchers and drug development professionals on the comparative bitterness of two prominent steviol glycosides.
In the quest for sugar alternatives, steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant, have garnered significant attention due to their high-intensity sweetness and low-caloric profile. However, a notable drawback of many steviol glycosides is a characteristic bitter aftertaste, which can impact consumer acceptance and limit their application in foods and pharmaceuticals. This guide provides a comparative study of the bitterness threshold of two such compounds: Rebaudioside F and the more prevalent stevioside. Understanding these differences is crucial for formulation scientists aiming to optimize the taste profile of their products.
Quantitative Comparison of Bitterness Thresholds
Sensory panel testing is the gold standard for determining the taste thresholds of flavor compounds. The bitterness threshold is defined as the lowest concentration at which a substance is detectably bitter. While extensive research has been conducted on major steviol glycosides, data on some of the minor glycosides like this compound is less abundant.
| Steviol Glycoside | Bitterness Recognition Threshold |
| Stevioside | 112 µM |
| This compound | Data not available in cited literature |
Note: The bitterness threshold can vary depending on the specific sensory evaluation methodology, including the composition of the panel, the medium in which the glycoside is dissolved, and the psychophysical method used.
While a specific bitterness threshold for this compound is not documented in the reviewed literature, sensory evaluations of various steviol glycosides consistently indicate that the structure and number of glucose units attached to the steviol core significantly influence the taste profile. Generally, steviol glycosides with a higher number of glucose units, such as Rebaudioside D and M, are perceived as being less bitter than those with fewer glucose units, like stevioside and Rebaudioside A[1][2]. This suggests that minor glycosides are often explored for their potentially superior taste profiles.
Experimental Protocols for Bitterness Threshold Determination
The determination of a bitterness threshold is a meticulous process involving human sensory panels. A typical experimental workflow is outlined below. This protocol is a composite of standard methodologies used in the sensory evaluation of sweeteners.
A detailed methodology for determining the bitterness threshold of steviol glycosides typically involves the following steps:
-
Panelist Selection and Training: A panel of human subjects is recruited. These individuals are often screened for their taste acuity and then trained to recognize and rate the intensity of bitterness, typically using standard bitter compounds like caffeine or quinine hydrochloride as references.
-
Sample Preparation: Solutions of highly purified this compound and stevioside are prepared in purified, tasteless water at a range of concentrations. The concentrations are typically presented in an ascending order to the panelists.
-
Psychophysical Method: A common method used for threshold determination is the 3-Alternative Forced Choice (3-AFC) test. In this method, panelists are presented with three samples, one of which contains the steviol glycoside at a specific concentration, while the other two are blanks (water). The panelist's task is to identify the sample that is different from the others.
-
Threshold Determination: The concentration at which a panelist can reliably (e.g., with a success rate significantly above chance) detect the bitterness is determined as their individual bitterness threshold. The group's bitterness threshold is then typically calculated as the geometric mean of the individual thresholds.
The Signaling Pathway of Bitter Taste
The sensation of bitterness from steviol glycosides is initiated by their interaction with specific taste receptors on the tongue. The bitter taste of stevioside and other steviol glycosides is primarily mediated by two members of the T2R (Taste 2 Receptor) family of G-protein coupled receptors: hTAS2R4 and hTAS2R14. The activation of these receptors triggers a downstream signaling cascade within the taste receptor cells.
The binding of a steviol glycoside to hTAS2R4 or hTAS2R14 activates the G-protein gustducin. This, in turn, activates the enzyme phospholipase C-beta 2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ opens the TRPM5 (transient receptor potential cation channel subfamily M member 5) channel, leading to an influx of sodium ions and depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as a bitter taste.
References
A Comparative Guide to the Synergistic Sweetening Effects of Rebaudioside F and Other Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic sweetening effects observed when Rebaudioside F (Reb F), a steviol glycoside from the Stevia rebaudiana plant, is combined with other sweeteners. While direct quantitative data for Reb F is limited in publicly available research, this guide draws upon extensive data from structurally similar steviol glycosides, primarily Rebaudioside A (Reb A) and Rebaudioside M (Reb M), to project and understand the potential synergistic properties of Reb F. This approach is based on the understanding that minor structural differences among steviol glycosides can lead to variations in taste profiles and synergistic interactions.
Introduction to Sweetness Synergy
Sweetness synergy is a phenomenon where the perceived sweetness of a mixture of two or more sweeteners is greater than the sum of the sweetness of the individual components when measured at the same concentrations. This super-additive effect is a key focus in the development of novel sweetening systems, as it can lead to a reduction in the total amount of sweetener required, improved taste profiles, and potential cost savings. The mechanism behind this synergy is often attributed to the allosteric interactions at the sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors.
Sweet Taste Receptor Signaling Pathway
The perception of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, activating a cascade of intracellular signaling events. The activated G-protein, gustducin, stimulates phospholipase Cβ2 (PLCβ2), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca2+). This increase in cytosolic Ca2+ activates the TRPM5 ion channel, leading to membrane depolarization and the release of neurotransmitters, which signal to the brain the perception of sweetness.
Figure 1. Simplified signaling pathway of the sweet taste receptor T1R2/T1R3.
Synergistic Effects of this compound with Other Sweeteners: A Comparative Analysis
While specific quantitative data for Reb F is emerging, studies on other steviol glycosides provide valuable insights into its potential synergistic behavior. The following tables summarize the observed synergistic effects of Reb A and Reb M with common sweeteners, which can be used as a predictive framework for Reb F. It has been noted that replacing a glucose unit in Reb A with a xylose unit to form Reb F does not significantly alter the perceived sweetness intensity, suggesting their interactions with other sweeteners might be similar[1].
Table 1: Summary of Synergistic Effects of Rebaudioside A with Other Sweeteners
| Sweetener | Observed Effect with Reb A | Key Findings | References |
| Erythritol | Synergistic | Erythritol, a bulk sweetener, has been shown to exhibit a synergistic relationship with Reb A, enhancing the overall sweetness and helping to mask the bitter aftertaste sometimes associated with steviol glycosides.[2][3] | [2][3] |
| Sucralose | Synergistic | Combinations of Reb A and sucralose have demonstrated a clear synergistic effect, with some studies indicating that the degree of synergy can be dependent on the ratio of the two sweeteners.[4] | [4] |
| Fructose | Additive to Partially Synergistic | The interaction between Reb A and fructose is generally considered additive, though some studies have reported partial synergy, particularly at lower concentrations. | [5] |
| Acesulfame Potassium (Ace-K) | Synergistic | A synergistic effect is consistently observed between Reb A and Ace-K, which is often utilized in commercial beverage formulations.[4] | [4] |
| Aspartame | Synergistic | Blends of Reb A and aspartame typically result in a synergistic sweetening effect. | [6] |
Table 2: Summary of Synergistic Effects of Rebaudioside M with Other Sweeteners
| Sweetener | Observed Effect with Reb M | Key Findings | References |
| Erythritol | Synergistic | Similar to Reb A, Reb M shows a synergistic effect with erythritol, which helps to improve the temporal profile and reduce any lingering sweetness. | [7] |
| Mogroside V | No Synergy | Studies have indicated a lack of synergy between Reb M and Mogroside V, possibly due to competition for the same binding sites on the sweet taste receptor.[3] | [3] |
Experimental Protocols
The assessment of sweetener synergy relies on rigorous sensory evaluation methodologies. The following are detailed protocols for key experiments commonly cited in sweetener research.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of sweetener blends.
Protocol:
-
Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and rate the intensity of various taste attributes (e.g., sweetness, bitterness, metallic taste, aftertaste). Reference standards for each attribute are provided.
-
Sample Preparation: Stock solutions of individual sweeteners and their blends are prepared in deionized water or a specific food matrix (e.g., buffer solution, beverage base). Concentrations are carefully controlled.
-
Evaluation Procedure: Panelists are presented with coded samples in a randomized order. They are instructed to rinse their mouths with purified water between samples.
-
Data Collection: Using a structured scoresheet or specialized software, panelists rate the intensity of each attribute on a line scale (e.g., 0-15 cm).
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the sweetener blends and their individual components.
Figure 2. Experimental workflow for Quantitative Descriptive Analysis (QDA).
Time-Intensity (TI) Analysis
Objective: To measure the temporal profile of sweetness and other taste attributes.
Protocol:
-
Panelist Training: Panelists are trained to use a time-intensity data collection system. They practice rating the changing intensity of a taste attribute over time using a joystick, mouse, or other input device connected to a computer.
-
Sample Presentation: A single sample is presented to the panelist.
-
Evaluation and Data Recording: The panelist starts the data recording, takes the entire sample into their mouth, holds it for a specified time (e.g., 10 seconds), and then expectorates or swallows. The panelist continuously rates the intensity of a specific attribute (e.g., sweetness) from the moment of ingestion until the sensation is no longer perceptible.[8][9][10]
-
Data Analysis: The time-intensity curves from all panelists are averaged. Key parameters are extracted from the curves, including:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
AUC: Area under the curve, representing the total magnitude of the sensation.
-
Figure 3. Experimental workflow for Time-Intensity (TI) Analysis.
Conclusion
The exploration of synergistic interactions between this compound and other sweeteners holds significant promise for the development of next-generation sweetening solutions. While direct experimental data for Reb F is still emerging, the extensive research on structurally related steviol glycosides like Reb A and Reb M provides a strong predictive framework. It is anticipated that Reb F will exhibit synergistic effects with bulk sweeteners like erythritol and high-potency sweeteners such as sucralose and Ace-K. Further research employing rigorous sensory evaluation protocols, such as Quantitative Descriptive Analysis and Time-Intensity analysis, is crucial to precisely quantify these synergies and fully characterize the sensory profile of Reb F blends. Such data will be invaluable for researchers and product developers seeking to create sugar-reduced products with superior taste and consumer acceptance.
References
- 1. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sweetness interaction between a novel glycosylated rebaudioside A and various sweeteners in a binary mixture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Sweetener Synergy in Humans by Isobole Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances and Future Aspects of Sweetener Synergy: Properties, Evaluation Methods and Molecular Mechanisms [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Rebaudioside F: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. Rebaudioside F, a steviol glycoside used as a high-intensity sweetener, is generally not classified as a hazardous substance.[1][2][3] However, adherence to proper disposal procedures is essential to maintain a safe laboratory environment and ensure compliance with local regulations.
Immediate Safety Considerations:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[4] In cases of significant dust generation, respiratory protection may be necessary.[4]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation.[1][3] The collected material should be placed in a suitable, closed container for disposal.[5] Dampening the spilled material with water can help to avoid airborne dust.[3]
-
Fire Safety: this compound is a combustible powder and may form combustible dust concentrations in the air.[4][6] Keep it away from heat, sparks, open flames, and other ignition sources.[4][6] Use non-sparking tools when handling the material.[5] In case of fire, suitable extinguishing media include carbon dioxide, foam, or dry chemical.[1]
Step-by-Step Disposal Protocol:
The disposal of this compound should always be in accordance with local, regional, and national environmental protection and waste disposal legislation.[1] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Collection:
-
Disposal Route Selection:
-
Licensed Waste Disposal Contractor: The most recommended method is to dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1] This ensures the waste is handled and processed in compliance with all regulations.
-
Controlled Incineration: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Sanitary Landfill: In some jurisdictions, and taking into consideration local authority regulations, this compound may be disposed of in a sanitary landfill.[1][3]
-
-
Environmental Precautions:
-
Container Disposal:
-
Empty containers may retain product residues.[1]
-
Containers can be triple-rinsed (or equivalent) with a suitable solvent (e.g., water).[5]
-
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
